Hordenine sulfate
Descripción
The exact mass of the compound Anhaline sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
622-64-0 |
|---|---|
Fórmula molecular |
C20H30N2O6S-2 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
bis(4-[2-(dimethylamino)ethyl]phenol);sulfate |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-11(2)8-7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,12H,7-8H2,1-2H3;(H2,1,2,3,4)/p-2 |
Clave InChI |
PKCUSEDYJXJFJO-UHFFFAOYSA-L |
SMILES canónico |
CN(C)CCC1=CC=C(C=C1)O.CN(C)CCC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-] |
Pictogramas |
Irritant |
Números CAS relacionados |
539-15-1 (Parent) |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Hordenine Sulfate from Hordenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of hordenine (B123053) sulfate (B86663) from its free base form, hordenine. The document outlines a detailed experimental protocol for this acid-salt formation, including the necessary reagents, equipment, and procedural steps. Furthermore, it presents key physicochemical data of the resulting hordenine sulfate in a structured tabular format. Visual representations of the chemical synthesis pathway and the experimental workflow are included to enhance clarity and understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who are working with or developing hordenine-based compounds.
Introduction
Hordenine, chemically known as N,N-dimethyltyramine, is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, most notably in barley (Hordeum vulgare)[1]. It is structurally related to the biogenic amine tyramine (B21549) and is biosynthesized through the stepwise N-methylation of tyramine[1]. Hordenine and its salts have garnered interest in the scientific community for their potential pharmacological activities. To facilitate research and development, a stable and well-characterized form of hordenine is often required. This compound, the salt formed from the reaction of two equivalents of hordenine with one equivalent of sulfuric acid, offers increased stability and aqueous solubility compared to the free base, making it more suitable for certain experimental and pharmaceutical applications. This guide details a reproducible method for the synthesis of this compound from hordenine.
Chemical Reaction
The synthesis of this compound from hordenine is an acid-base reaction. The basic tertiary amine group of two hordenine molecules reacts with the strong acid, sulfuric acid, to form the corresponding bis(hordenine) sulfate salt.
Caption: Chemical transformation of hordenine to this compound.
Experimental Protocol
This protocol describes a general method for the preparation of this compound from hordenine free base.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Hordenine (free base, >98% purity) | Magnetic stirrer with heating plate |
| Sulfuric acid (H₂SO₄), concentrated (98%) | Round-bottom flask |
| Ethanol, anhydrous (EtOH) | Dropping funnel |
| Diethyl ether, anhydrous | Beaker |
| Distilled water | Buchner funnel and filter paper |
| pH indicator strips or pH meter | |
| Glass stirring rod | |
| Spatula | |
| Watch glass | |
| Vacuum desiccator |
Procedure
The following workflow outlines the key steps in the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
-
Dissolution of Hordenine: In a round-bottom flask, dissolve a specific amount of hordenine free base in anhydrous ethanol. A typical concentration would be in the range of 0.5 to 1.0 M. Stir the solution using a magnetic stirrer until all the hordenine has dissolved.
-
Preparation of Sulfuric Acid Solution: In a separate beaker, carefully prepare a dilute solution of sulfuric acid in anhydrous ethanol. The molar ratio of hordenine to sulfuric acid should be 2:1.
-
Acid Addition and Salt Formation: While vigorously stirring the hordenine solution at room temperature, add the ethanolic sulfuric acid solution dropwise using a dropping funnel. Monitor the pH of the reaction mixture periodically. The addition should be continued until the pH of the solution is in the range of 5-6.
-
Crystallization: Upon complete addition of the sulfuric acid, the this compound may begin to precipitate. To induce further crystallization, slowly add anhydrous diethyl ether to the stirred solution until a significant amount of white precipitate is formed.
-
Isolation of this compound: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.
-
Drying: Dry the purified this compound crystals under vacuum in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or anhydrous calcium sulfate) until a constant weight is achieved.
Data Presentation
The following tables summarize the key quantitative data for hordenine and this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Hordenine | C₁₀H₁₅NO | 165.23 | 117-118 |
| This compound | (C₁₀H₁₅NO)₂·H₂SO₄ | 428.55 | ~211[2] |
| Analytical Data (Hordenine Free Base) | Expected Observations for this compound |
| ¹H NMR (CDCl₃, δ ppm): ~6.9-7.2 (m, 4H, Ar-H), ~2.8 (t, 2H, Ar-CH₂), ~2.5 (t, 2H, CH₂-N), ~2.3 (s, 6H, N(CH₃)₂) | Proton signals of the ethylamine (B1201723) side chain are expected to show a downfield shift due to the protonation of the nitrogen atom. |
| ¹³C NMR (CDCl₃, δ ppm): Aromatic carbons (~115-155 ppm), ethyl carbons (~30-60 ppm), and methyl carbons (~45 ppm). | The carbon atoms adjacent to the protonated nitrogen (α and N-methyl carbons) are expected to shift downfield. A study on the 13C NMR of hordenine and its salts has been reported, which should be consulted for precise chemical shift values[2]. |
| FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3200-3600), C-H stretches (~2800-3000), C=C aromatic stretches (~1500-1600), C-N stretch (~1200-1300). | Appearance of strong S=O stretching bands (~1100-1200 cm⁻¹) and a broad N⁺-H stretching band. |
Conclusion
This technical guide provides a foundational protocol for the synthesis of this compound from hordenine. The described method is based on established principles of organic acid-base chemistry and is designed to be accessible to researchers with a background in synthetic chemistry. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process. For researchers requiring highly accurate characterization, it is recommended to consult the primary literature for detailed spectroscopic data of this compound[2]. The successful synthesis and characterization of this compound will enable further investigation into its biological activities and potential therapeutic applications.
References
An In-depth Technical Guide to the Chemical Properties of Hordenine Sulfate versus Hordenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine (B123053), a naturally occurring phenethylamine (B48288) alkaloid found in various plants, is of significant interest to the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive comparison of the chemical properties of two common salt forms of hordenine: hordenine sulfate (B86663) and hordenine hydrochloride (HCl). Understanding the distinct characteristics of these salt forms is crucial for researchers, scientists, and drug development professionals in designing experiments, formulating products, and interpreting biological data. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of these compounds.
Introduction
Hordenine, chemically known as N,N-dimethyltyramine, is a biogenic amine biosynthesized from tyramine.[1] It is found in plants such as barley (Hordeum vulgare), from which it derives its name.[2] Due to its stimulant and mood-enhancing properties, hordenine is often investigated for its potential applications in dietary supplements and functional foods.[2] The compound's basic amine group allows for the formation of various salts, with the hydrochloride and sulfate forms being the most prevalent in research and commercial applications. The choice of salt form can significantly impact a compound's solubility, stability, and bioavailability, thereby influencing its efficacy and handling properties.
Comparative Chemical Properties
The selection of a specific salt form of an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of the salt can affect the manufacturability, stability, and bioavailability of the final product. This section provides a detailed comparison of the key chemical properties of hordenine sulfate and hordenine HCl.
Table 1: Quantitative Physicochemical Data of Hordenine Salts
| Property | This compound | Hordenine HCl | Reference(s) |
| Molecular Formula | (C₁₀H₁₅NO)₂·H₂SO₄ | C₁₀H₁₆ClNO | [1][3] |
| Molecular Weight | 428.5 g/mol | 201.7 g/mol | |
| Appearance | Crystalline powder | White to off-white crystalline powder | |
| Melting Point | 211 °C | 178 °C | |
| Solubility | Soluble in water | Soluble in water and ethanol (B145695) | |
| pKa (protonated amine) | ~10.02 | ~10.02 | |
| pKa (phenolic OH) | ~9.78 | ~9.78 |
Note: The pKa values are for the protonated hordenine molecule and are expected to be the same for both salts as they relate to the parent molecule.
The hydrochloride salt form of hordenine is often preferred in the food and supplement industries as it is believed to improve the compound's stability and bioavailability, which in turn enhances its efficacy and absorption in the human body.
Experimental Protocols
Accurate and reproducible analytical methods are paramount for the study of hordenine and its salts. This section details common experimental protocols for the analysis and synthesis of hordenine.
High-Performance Liquid Chromatography (HPLC) for Hordenine Analysis
Objective: To quantify hordenine in a given sample.
Methodology: A reverse-phase (RP) HPLC method can be employed for the analysis of hordenine.
-
Column: Newcrom R1 or a similar C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard HPLC, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 279 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
Standard Preparation: Prepare a stock solution of hordenine analytical standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant material, an extraction with methanol (B129727) can be performed. For biological fluids like urine or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. An internal standard, such as hordenine-d6, is often used to improve the accuracy and precision of the quantification.
Synthesis of Hordenine Hydrochloride
Objective: To synthesize hordenine hydrochloride from methyl 4-hydroxyphenylacetate.
Methodology: This is a two-step synthesis process.
Step 1: Synthesis of N,N-dimethyl-4-hydroxybenzeneacetamide
-
Add 166 g (1 mol) of methyl p-hydroxyphenylacetate and 500 ml of methanol to a reaction flask.
-
Pass 280 g (6 mol) of dimethylamine (B145610) gas through the solution.
-
Heat the reaction mixture to 50-60°C and maintain for 10 hours.
-
Evaporate the methanol to dryness.
-
Add 500 ml of water and stir to induce crystallization.
-
Cool the mixture to 20-25°C, filter, and dry the solid to obtain N,N-dimethyl-p-hydroxyphenylacetamide.
Step 2: Reduction and Salt Formation
-
Take the N,N-dimethyl-p-hydroxyphenylacetamide as the raw material and dissolve it in tetrahydrofuran (B95107) (THF) as the solvent.
-
Add a suitable reducing agent and a catalyst to the solution to obtain hordenine.
-
Add hydrochloric acid to the hordenine solution, using ethanol as the solvent, to precipitate hordenine hydrochloride.
Note: The specific reducing agent and catalyst are not detailed in the provided search result but are common knowledge in organic synthesis for amide reduction.
Signaling Pathways of Hordenine
Hordenine exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.
Inhibition of NF-κB and MAPK Signaling Pathways
Recent studies have shown that hordenine can inhibit neuroinflammation by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. Hordenine has been observed to inhibit the phosphorylation of key proteins in these pathways, such as AKT, p65, and IκB in the NF-κB pathway, and p38, JNK, and ERK1/2 in the MAPK pathway.
Caption: Hordenine's inhibitory effect on the NF-κB and MAPK signaling pathways.
Dopamine (B1211576) D2 Receptor Agonism
Hordenine has been identified as an agonist of the dopamine D2 receptor (DRD2). This interaction is significant as the DRD2 pathway is involved in motor control, motivation, and reward. By activating DRD2, hordenine may improve locomotor dysfunction and prevent α-synuclein accumulation, suggesting potential therapeutic applications in conditions like Parkinson's disease.
Caption: Agonistic action of Hordenine at the Dopamine D2 Receptor.
S1P/S1PR1/STAT3 Signaling Pathway Inhibition
In the context of ulcerative colitis, hordenine has been shown to alleviate lesions by reducing the expression of pro-inflammatory cytokines and regulating the Sphingosine-1-phosphate (S1P)/S1P receptor 1 (S1PR1)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.
Caption: Hordenine's inhibition of the S1P/S1PR1/STAT3 signaling pathway.
Conclusion
The choice between this compound and hordenine hydrochloride for research and development purposes depends on the specific application and desired physicochemical properties. While both salts provide a more stable and soluble form of hordenine compared to its freebase, hordenine HCl is often favored for its potential advantages in stability and bioavailability. The provided experimental protocols offer a starting point for the reliable analysis and synthesis of hordenine. Furthermore, the elucidation of hordenine's interactions with key signaling pathways, including NF-κB, MAPK, and the dopamine D2 receptor, opens up new avenues for investigating its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers, providing the foundational knowledge necessary for advancing the study of this promising natural compound.
References
In Vivo Pharmacological Profile of Hordenine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053) (N,N-dimethyltyramine) is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, notably in germinated barley (Hordeum vulgare). It is structurally related to the biogenic amine tyramine (B21549) and the neurotransmitter dopamine (B1211576). While present in some nutritional supplements marketed for central nervous system stimulation and weight loss, its in vivo pharmacological profile is complex and warrants detailed investigation. This technical guide provides a comprehensive overview of the in vivo pharmacological properties of hordenine sulfate (B86663), focusing on its pharmacodynamics, pharmacokinetics, and toxicological aspects, with a particular emphasis on experimental methodologies and underlying signaling pathways.
Pharmacodynamics
The in vivo pharmacodynamic effects of hordenine sulfate are multifaceted, primarily involving the cardiovascular, gastrointestinal, and central nervous systems. These effects are largely attributed to its action as an indirect adrenergic agent and its interaction with specific G-protein coupled receptors.
Cardiovascular Effects
Intravenous administration of this compound elicits significant, albeit transient, cardiovascular responses. In horses, a dose of 2.0 mg/kg body weight resulted in a rapid and substantial increase in both heart rate and respiratory rate[1][2]. Similarly, studies in dogs and rats have demonstrated that hordenine produces a positive inotropic effect on the heart, leading to increased systolic and diastolic blood pressure and an increased volume of peripheral blood flow[1]. These effects are consistent with an indirect adrenergic mechanism, whereby hordenine is thought to displace norepinephrine (B1679862) from storage vesicles in sympathetic neurons.
Gastrointestinal Effects
This compound has been shown to inhibit gut motility[1]. This effect is also likely mediated by its sympathomimetic action, as norepinephrine can reduce gastrointestinal smooth muscle activity. Furthermore, hordenine is a potent stimulant of gastrin release in rats[1]. Gastrin is a key hormone in the regulation of gastric acid secretion.
Central Nervous System and Receptor Interactions
Hordenine acts as an agonist at the dopamine D2 receptor (DRD2). This interaction is believed to underlie some of its central nervous system effects. In vivo studies in mouse models of Parkinson's disease have shown that hordenine can improve motor deficits, an effect attributed to its DRD2 agonism.
Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound
| System/Target | Species | Observed Effect | Putative Mechanism | Reference |
| Cardiovascular | Horse | Increased heart rate (~100%) and respiratory rate (~250%) | Indirect adrenergic agent | |
| Cardiovascular | Dog, Rat | Positive inotropic effect, increased blood pressure, increased peripheral blood flow | Indirect adrenergic agent | |
| Gastrointestinal | Dog, Rat | Inhibition of gut motility | Indirect adrenergic agent | |
| Gastrointestinal | Rat | Potent stimulation of gastrin release | - | |
| Central Nervous System | Mouse | Amelioration of Parkinsonian motor deficits | Dopamine D2 receptor agonism | |
| Endocrine/Metabolic | - | - | MAO-B substrate |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in both horses and humans, revealing differences based on the route of administration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following intravenous administration in horses, hordenine exhibits a biphasic elimination pattern, consistent with a two-compartment model. The initial rapid distribution phase (α-phase) has a half-life of approximately 3 minutes, followed by a slower elimination phase (β-phase) with a half-life of about 35 minutes. Oral administration in horses results in much lower peak plasma concentrations and a significantly slower absorption and elimination profile.
In humans, after oral consumption of beer containing hordenine, the metabolism is characterized by phase II conjugation, initially dominated by sulfation, followed by glucuronidation.
Table 2: Pharmacokinetic Parameters of Hordenine
| Species | Administration Route | Dose | Cmax | T1/2 (α-phase) | T1/2 (β-phase) | Reference |
| Horse | Intravenous | 2.0 mg/kg | ~1.0 µg/mL | ~3 min | ~35 min | |
| Horse | Oral | 2.0 mg/kg | ~0.15 µg/mL | - | - |
Toxicology
The available in vivo toxicological data for this compound is limited. High parenteral doses have been shown to induce adverse effects.
A subcutaneous dose of 107 mg/kg in a cat resulted in violent vomiting, with the animal returning to normal behavior within 45 minutes. In horses, a 2.0 mg/kg intravenous dose caused significant respiratory distress, sweating, and defecation, with these effects subsiding within 30 minutes. Oral administration of the same dose in horses did not produce any observable adverse effects. A study investigating the effects of hordenine on lipopolysaccharide-induced acute lung injury in mice found that doses of 10 and 15 mg/kg were safe.
Table 3: Summary of In Vivo Toxicological Observations for Hordenine
| Species | Administration Route | Dose | Observed Effects | Reference |
| Cat | Subcutaneous | ~107 mg/kg | Violent vomiting | |
| Horse | Intravenous | 2.0 mg/kg | Respiratory distress, sweating, defecation (transient) | |
| Horse | Oral | 2.0 mg/kg | No observable adverse effects | |
| Mouse | - | 10 and 15 mg/kg | Considered safe in the context of an acute lung injury study |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies employed in key in vivo studies of this compound.
Cardiovascular and Behavioral Effects in Horses (Frank et al., 1990)
-
Animal Model: Mature Thoroughbred and Standardbred mares, weighing approximately 450 kg, were used. The animals were in good health and housed at pasture.
-
Drug Administration: Hordenine hemisulfate was administered either by rapid intravenous (IV) injection or orally via a stomach tube at a dose of 2.0 mg/kg body weight.
-
Cardiovascular and Respiratory Monitoring: Horses were placed in stock restraints. Pre-gelled disposable electrodes were placed bilaterally at the heart girth and diaphragm to record heart rate and respiration, respectively. Continuous recordings were made from 30 minutes pre-dose to 60 minutes post-dose.
-
Temperature Monitoring: Rectal temperature was recorded at three points pre-dose and then every 5 minutes for 60 minutes post-dose.
-
Behavioral Assessment: Gross behavioral changes were systematically recorded, including flehmen response, postural changes, attention/awareness, defecation, changes in respiration, and sweating reactions.
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, blood and urine samples were collected at specified time points for analysis by gas chromatography (GC).
Dopamine D2 Receptor Agonism in a Mouse Model of Parkinson's Disease
While the specific study is not detailed here, a general protocol for such an investigation would involve:
-
Animal Model: A chemically-induced mouse model of Parkinson's disease (e.g., using MPTP or 6-OHDA).
-
Drug Administration: this compound administered via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Behavioral Assessments: A battery of motor function tests, such as the rotarod test, pole test, and open field test to assess locomotor activity, coordination, and balance.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (specifically the striatum and substantia nigra) to measure dopamine levels and the expression of dopamine D2 receptors.
Inhibition of Gut Motility
A common method to assess in vivo gut motility is the charcoal meal transit test:
-
Animal Model: Typically rats or mice.
-
Procedure: Following a fasting period, animals are orally administered a charcoal meal (a non-absorbable marker suspended in a vehicle like gum acacia). This compound would be administered prior to the charcoal meal.
-
Endpoint: After a set period, the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
Stimulation of Gastrin Release
In vivo assessment of gastrin release in rats would typically involve:
-
Animal Model: Rats, often with cannulated gastric veins for blood sampling.
-
Procedure: Following administration of this compound, blood samples are collected at various time points.
-
Analysis: Plasma gastrin concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
Hordenine's agonism at the dopamine D2 receptor (DRD2), a Gi-coupled receptor, is expected to initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in its effects on the central nervous system.
Caption: Hordenine activates the Dopamine D2 receptor, inhibiting cAMP production.
SPHK-1/S1PR1/STAT3 Signaling Pathway
In the context of intestinal inflammation, hordenine has been shown to inhibit the Sphingosine Kinase 1 (SphK1)/Sphingosine-1-Phosphate Receptor 1 (S1PR1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is implicated in inflammatory processes.
Caption: Hordenine inhibits the pro-inflammatory SPHK-1/S1PR1/STAT3 pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo pharmacological profile of a compound like this compound.
Caption: A typical workflow for in vivo pharmacological profiling.
Conclusion
The in vivo pharmacological profile of this compound is characterized by its indirect sympathomimetic actions, leading to pronounced cardiovascular and gastrointestinal effects, particularly when administered intravenously. Its agonism at the dopamine D2 receptor and its ability to modulate inflammatory signaling pathways highlight its potential for more complex central and peripheral actions. While the pharmacokinetic profile has been partially elucidated, a comprehensive understanding of its long-term toxicity is lacking. Further research, employing detailed and standardized in vivo protocols, is necessary to fully characterize the therapeutic potential and safety of this compound for any potential clinical applications. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the in vivo pharmacology of this natural alkaloid.
References
Hordenine Sulfate as an Adrenergic Agonist: An In-Depth In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro adrenergic agonist activity of hordenine (B123053) sulfate (B86663). It summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.
Core Findings: Direct and Indirect Adrenergic Activity
Hordenine, an alkaloid found in plants like barley, exhibits a dual mechanism of adrenergic activity. In vitro studies have demonstrated that hordenine can directly activate specific subtypes of adrenergic receptors. Additionally, it is reported to act as an indirectly acting adrenergic agent by promoting the release of stored norepinephrine (B1679862).
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of hordenine sulfate at various human adrenergic receptor subtypes. The data is derived from studies using cell lines overexpressing these specific receptors.
Table 1: Agonist Activity of Hordenine at α-Adrenergic Receptors
| Receptor Subtype | Parameter | Value (µM) | Efficacy (Emax %) |
| α1B-Adrenergic | EC50 | 5.7 | 37% |
| α1D-Adrenergic | EC50 | 6.1 | 23% |
| α2A-Adrenergic | EC50 | 690 | 12% |
Data from a study on phenethylamine (B48288) analogues, where adrenaline was used as the full agonist reference.[1]
Note: In the same study, hordenine did not show activation of α1A, α2B, β1, and β2 adrenergic receptors at concentrations up to 300 µM.[1]
Signaling Pathways
Hordenine's direct interaction with α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades.
-
α1-Adrenergic Receptor Activation: The α1-adrenergic receptors are coupled to the Gq protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptor Activation: The α2-adrenergic receptors are coupled to the Gi protein. Agonist binding to the α2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Below are diagrams illustrating these signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation
This protocol is designed to measure intracellular calcium mobilization following the activation of α1-adrenergic receptors.
1. Cell Culture and Plating:
- Culture a cell line stably overexpressing the human α1-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK-293 cells) in appropriate growth medium.
- Seed the cells into a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
2. Fluorescent Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM. A typical final concentration is 2-5 µM Fura-2 AM in a buffered salt solution (e.g., HBSS) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
- Aspirate the growth medium from the wells and wash once with the buffered salt solution.
- Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with the buffered salt solution to remove extracellular dye.
- Add fresh buffer to the wells and allow the cells to rest for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
3. Compound Addition and Fluorescence Measurement:
- Prepare serial dilutions of this compound and a reference agonist (e.g., phenylephrine) in the buffered salt solution.
- Use a fluorescence plate reader equipped with dual-excitation wavelengths for ratiometric measurement (e.g., 340 nm and 380 nm for Fura-2) and an emission wavelength of ~510 nm.
- Establish a baseline fluorescence reading for each well for a short period.
- Add the this compound or reference agonist solutions to the wells.
- Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
4. Data Analysis:
- Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each time point.
- The change in this ratio is proportional to the change in intracellular calcium concentration.
- Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration to generate a dose-response curve.
- Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Culture [label="Culture cells expressing\nα1-Adrenergic Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
Plating [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
Dye_Loading [label="Load cells with\nFura-2 AM", fillcolor="#FBBC05", fontcolor="#202124"];
Washing [label="Wash to remove\nextracellular dye", fillcolor="#F1F3F4", fontcolor="#202124"];
Compound_Addition [label="Add this compound\nor reference agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Fluorescence_Reading [label="Measure fluorescence\n(Ex: 340/380 nm, Em: 510 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="Calculate F340/F380 ratio,\nplot dose-response curve", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cell_Culture;
Cell_Culture -> Plating;
Plating -> Dye_Loading;
Dye_Loading -> Washing;
Washing -> Compound_Addition;
Compound_Addition -> Fluorescence_Reading;
Fluorescence_Reading -> Data_Analysis;
Data_Analysis -> End;
}
Protocol 2: cAMP Inhibition Assay for α2-Adrenergic Receptor Activation
This protocol is for measuring the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, following the activation of α2-adrenergic receptors. A competitive immunoassay format, such as a LANCE® Ultra cAMP kit, is commonly used.
1. Cell Culture and Plating:
- Culture a cell line stably overexpressing the human α2-adrenergic receptor subtype of interest in the appropriate growth medium.
- Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Dispense the cell suspension into a 384-well, white, opaque microplate.
2. Compound Addition and Stimulation:
- Prepare serial dilutions of this compound and a reference agonist (e.g., clonidine) in the stimulation buffer.
- Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for baseline controls) to induce cAMP production.
- Add the this compound or reference agonist solutions to the appropriate wells.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
3. cAMP Detection:
- Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to each well. For a LANCE® Ultra cAMP assay, this typically involves the sequential addition of a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.
- Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
4. Signal Measurement:
- Read the plate using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) capable plate reader. Excite the Europium donor at ~320-340 nm and measure the emission from the ULight acceptor at ~665 nm.
5. Data Analysis:
- The TR-FRET signal is inversely proportional to the amount of cAMP produced in the cells.
- Plot the TR-FRET signal against the logarithm of the agonist concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production.
- Fit the data to a sigmoidal dose-response equation to determine the IC50 (for inhibition) and Emax values.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Suspension [label="Prepare cell suspension expressing\nα2-Adrenergic Receptor\nin stimulation buffer with IBMX", fillcolor="#F1F3F4", fontcolor="#202124"];
Plating [label="Dispense cells into\n384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
Stimulation [label="Add Forskolin and\nthis compound or\nreference agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubation [label="Incubate at room temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
Detection_Reagents [label="Add cAMP detection reagents\n(e.g., LANCE Ultra)", fillcolor="#FBBC05", fontcolor="#202124"];
TR_FRET_Reading [label="Measure TR-FRET signal", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="Plot signal vs. concentration,\ndetermine IC50 and Emax", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cell_Suspension;
Cell_Suspension -> Plating;
Plating -> Stimulation;
Stimulation -> Incubation;
Incubation -> Detection_Reagents;
Detection_Reagents -> TR_FRET_Reading;
TR_FRET_Reading -> Data_Analysis;
Data_Analysis -> End;
}
Protocol 3: In Vitro Norepinephrine Release Assay
This protocol provides a general framework for assessing the indirect adrenergic activity of hordenine by measuring norepinephrine release from isolated tissues or cultured cells.
1. Tissue/Cell Preparation:
- For Isolated Tissues: Dissect a sympathetically innervated tissue (e.g., rat tail artery) and place it in a perfusion-superfusion system.
- For Cultured Cells: Use a suitable neuronal cell line (e.g., PC12 or SH-SY5Y cells) that synthesizes and stores norepinephrine. Culture the cells to an appropriate density.
2. Loading with Radiolabeled Norepinephrine (Optional but common):
- Incubate the tissue or cells with a solution containing [3H]-norepinephrine to allow for its uptake into the synaptic vesicles.
- Wash the preparation extensively with a buffer to remove extracellular radiolabel.
3. Stimulation and Sample Collection:
- Perfuse or incubate the preparation with a physiological salt solution.
- Collect baseline samples of the perfusate or incubation medium.
- Introduce this compound into the perfusion or incubation medium at various concentrations.
- Collect samples of the perfusate or medium at specific time intervals during and after exposure to hordenine.
4. Norepinephrine Quantification:
- Radiolabeled Method: If [3H]-norepinephrine was used, quantify the radioactivity in the collected samples using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of norepinephrine released.
- HPLC-ECD Method: Measure the concentration of endogenous norepinephrine in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This method offers high sensitivity and specificity.
5. Data Analysis:
- Calculate the amount of norepinephrine released at each hordenine concentration and time point.
- Express the release as a percentage of the total norepinephrine content of the tissue/cells or as a fractional release.
- Plot the amount of norepinephrine released against the hordenine concentration to determine the dose-response relationship.
Conclusion
The in vitro data presented in this guide indicate that this compound is a direct agonist at α1B, α1D, and α2A adrenergic receptors, albeit with lower potency compared to the endogenous ligand adrenaline. Its reported ability to also induce norepinephrine release suggests a multifaceted mechanism of action. The provided protocols offer a foundation for researchers to further investigate the adrenergic properties of hordenine and similar compounds. These findings are crucial for understanding the pharmacological profile of hordenine and for guiding future drug development efforts targeting the adrenergic system.
References
The Biosynthesis of Hordenine and its Conversion to Hordenine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053) (N,N-dimethyltyramine) is a naturally occurring phenethylamine (B48288) alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare), from which it derives its name.[1][2] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological effects, including its role as a selective substrate for monoamine oxidase B (MAO-B) and its potential sympathomimetic activities. Understanding the biosynthetic pathway of hordenine and its subsequent metabolic fate is crucial for researchers in fields ranging from plant biochemistry to drug development. This technical guide provides an in-depth overview of the biosynthesis of hordenine from its amino acid precursor, L-tyrosine, and its subsequent conversion to hordenine sulfate (B86663), a key metabolite in its human metabolic pathway.[3]
The Biosynthesis of Hordenine: A Two-Step Methylation of Tyramine (B21549)
The biosynthesis of hordenine is a well-characterized pathway that begins with the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by two sequential N-methylation steps.[4]
1. Decarboxylation of L-Tyrosine to Tyramine:
The initial step in hordenine biosynthesis is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[4] TDCs are widespread in plants and are involved in the synthesis of various secondary metabolites.
2. N-methylation of Tyramine to N-Methyltyramine:
The newly formed tyramine then undergoes the first of two N-methylation reactions. This step is catalyzed by a specific tyramine N-methyltransferase (EC 2.1.1.27) , which transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amino group of tyramine, yielding N-methyltyramine.
3. N-methylation of N-Methyltyramine to Hordenine:
The final step in the biosynthesis is the second N-methylation, where N-methyltyramine is converted to hordenine. This reaction is catalyzed by a distinct N-methyltyramine N-methyltransferase . Like the previous methylation step, this enzyme also utilizes SAM as the methyl group donor. Research has shown that two separate and distinct N-methyltransferases are involved in the two methylation steps in barley.
Hordenine Biosynthesis Pathway
Conversion of Hordenine to Hordenine Sulfate: A Key Metabolic Pathway in Humans
In humans, hordenine consumed through diet (e.g., from beer) undergoes phase II metabolism to facilitate its excretion. One of the primary metabolic routes is sulfation, which involves the conjugation of a sulfonate group to the phenolic hydroxyl group of hordenine, forming This compound . This process is catalyzed by sulfotransferase (SULT) enzymes.
While the specific human SULT isoforms responsible for hordenine sulfation have not been definitively identified, members of the SULT1A family, such as SULT1A1 and SULT1A3 , are strong candidates. These enzymes are known to sulfate a wide range of small phenolic compounds and monoamines. The sulfation reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
In contrast to its metabolism in humans, the fate of hordenine in barley appears to be different. Studies using radiolabeled hordenine in barley seedlings have indicated that it can be incorporated into lignin, a complex polymer in plant cell walls. There is currently no direct evidence to suggest that hordenine is converted to this compound in barley.
Hordenine Sulfation Pathway
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in hordenine biosynthesis in barley are limited. However, data from related enzymes and other species provide valuable insights into the potential catalytic efficiencies.
| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | Organism/Enzyme Source | Reference |
| Tyrosine Decarboxylase (TDC) | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 | Rehmannia glutinosa (Recombinant) | |
| Tyrosine Decarboxylase (TDC) | L-Tyrosine | 600 ± 100 | - | Lactobacillus brevis (Recombinant) | |
| N-Methyltransferase (NMT) | 3-aminomethylindole | 77 | - | Hordeum vulgare (Gramine biosynthesis) | |
| N-Methyltransferase (NMT) | N-methyl-3-aminomethylindole | 184 | - | Hordeum vulgare (Gramine biosynthesis) | |
| Hordenine N-demethylation | Hordenine | 12000 ± 2000 | 55 ± 5 nmol/mg protein/h | Guinea Pig Liver Microsomes | |
| Human SULT1A1 | p-nitrophenol | 0.58 ± 0.04 | - | Normal Human Thyroid | |
| Human SULT1A3 | Dopamine | 11.3 ± 1.3 | - | Normal Human Thyroid |
Note: The N-methyltransferase data is for an enzyme involved in the biosynthesis of gramine, a related alkaloid in barley. The hordenine N-demethylation data represents a degradation pathway.
Experimental Protocols
Assay for Tyrosine Decarboxylase (TDC) Activity
A common method for assaying TDC activity involves monitoring the formation of tyramine from tyrosine. This can be achieved through various techniques, including spectrophotometry and HPLC.
Spectrophotometric Assay:
This assay is based on the reaction of the product, tyramine, with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be measured spectrophotometrically.
-
Reaction Mixture:
-
50 mM Sodium Acetate Buffer (pH 5.5)
-
0.2 mM Pyridoxal-5'-phosphate (PLP)
-
10 mM L-Tyrosine
-
Enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Add TNBS solution and incubate to allow for color development.
-
Extract the colored product with a suitable organic solvent (e.g., toluene).
-
Measure the absorbance of the organic phase at 340 nm.
-
Quantify the amount of tyramine produced by comparing the absorbance to a standard curve of tyramine.
-
HPLC-Based Assay:
This method offers high specificity and sensitivity for the direct quantification of tyramine.
-
Reaction Mixture: Same as the spectrophotometric assay.
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature and time.
-
Stop the reaction (e.g., by adding acid or by heat inactivation).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV or fluorescence detection to quantify the tyramine produced.
-
Assay for N-Methyltransferase (NMT) Activity
NMT activity is typically assayed by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to the amine substrate (tyramine or N-methyltyramine).
-
Reaction Mixture:
-
100 mM Tris-HCl Buffer (pH 8.5)
-
10 mM Dithiothreitol (DTT)
-
1 mM Tyramine or N-Methyltyramine
-
0.1 mM [³H]-S-Adenosyl-L-methionine
-
Enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by adding a basic solution (e.g., sodium borate (B1201080) buffer, pH 10).
-
Extract the radiolabeled product (N-methyltyramine or hordenine) into an organic solvent (e.g., ethyl acetate).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Non-Radioactive Assay (Alternative Approach):
A non-radioactive method can be developed using HPLC to separate and quantify the product.
-
Procedure:
-
Perform the enzymatic reaction as described above, but with non-radiolabeled SAM.
-
Stop the reaction and prepare the sample for HPLC analysis as described for the TDC assay.
-
Quantify the formation of N-methyltyramine or hordenine using a calibrated HPLC method.
-
Quantification of Hordenine and this compound by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of hordenine and its metabolites.
UPLC-MS/MS Workflow for Hordenine Analysis
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent like acetonitrile (B52724).
-
Liquid-Liquid Extraction: An alternative for cleaner extracts, where the sample is extracted with an immiscible organic solvent.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., hordenine-d6) is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.
-
-
Chromatographic Separation:
-
A reverse-phase UPLC column (e.g., C18) is typically used to separate hordenine and this compound from other matrix components.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for hordenine, this compound, and the internal standard are monitored for high selectivity.
-
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hordenine | 166.1 | 121.0 |
| This compound | 246.1 | 166.1 |
| Hordenine-d6 (IS) | 172.1 | 124.0 |
Conclusion
The biosynthesis of hordenine from L-tyrosine is a concise and well-defined pathway involving decarboxylation and sequential N-methylation. While its metabolism in plants appears to involve incorporation into lignin, in humans, hordenine is primarily metabolized to this compound, a reaction likely catalyzed by SULT1A family enzymes. The analytical methods and enzymatic assays detailed in this guide provide a robust framework for researchers to investigate hordenine biosynthesis, metabolism, and its physiological effects. Further research is warranted to fully characterize the kinetics of the barley-specific enzymes and to definitively identify the sulfotransferases responsible for hordenine sulfation in various species.
References
- 1. Characterization of human iodothyronine sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hordenine - Wikipedia [en.wikipedia.org]
- 3. Human thyroid phenol sulfotransferase enzymes 1A1 and 1A3: activities in normal and diseased thyroid glands, and inhibition by thyroid hormones and phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Hordenine sulfate's role in neurotransmitter release and reuptake
An In-depth Technical Guide on the Role of Hordenine (B123053) Sulfate in Neurotransmitter Release and Reuptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare), from which it can be released into beer during the brewing process[1][2]. It is structurally similar to the neurotransmitter tyramine (B21549) and has garnered interest for its pharmacological activities, including its potential as a central nervous system stimulant and nootropic agent[3]. In biological systems, hordenine is metabolized, in part, through sulfation to form hordenine sulfate[1][2]. This guide provides a detailed examination of the mechanisms by which hordenine influences neurotransmitter systems, focusing on its roles in neurotransmitter release and reuptake.
Core Mechanisms of Action
Hordenine exerts its effects on the central nervous system through a multi-target mechanism, primarily involving the modulation of monoaminergic systems. Its principal actions include the inhibition of monoamine oxidase B (MAO-B), inhibition of norepinephrine (B1679862) reuptake, and agonistic activity at the dopamine (B1211576) D2 receptor and the trace amine-associated receptor 1 (TAAR1).
Monoamine Oxidase-B (MAO-B) Inhibition
Hordenine has been identified as a selective substrate and inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters like dopamine and phenylethylamine. Studies on rat liver MAO demonstrated that hordenine is a highly selective substrate for MAO-B and is not deaminated by the MAO-A isoform found in the intestinal epithelium. This selective inhibition of MAO-B can lead to increased concentrations of certain monoamines in the synaptic cleft, contributing to its stimulant effects. However, in human adipose tissue, which predominantly expresses MAO-A, hordenine acts more as a weak inhibitor or a mixed substrate/inhibitor rather than a potent substrate.
Norepinephrine Reuptake Inhibition
Hordenine functions as an inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This action increases the concentration and duration of norepinephrine in the synapse, leading to enhanced adrenergic signaling. Experimental evidence from isolated rat vasa deferentia showed that hordenine potentiated the contractile responses to norepinephrine, a characteristic effect of reuptake inhibition. This mechanism is a key contributor to hordenine's sympathomimetic and stimulant properties.
Dopamine D2 Receptor (DRD2) Agonism
Recent studies have conclusively identified hordenine as a direct agonist of the dopamine D2 receptor (DRD2). Its agonistic activity at this receptor is functionally selective, promoting G-protein activation with an efficacy similar to that of dopamine itself, while also antagonizing β-arrestin recruitment. This biased agonism is significant, as DRD2 activation is involved in locomotion, hormone production, and reward pathways. The ability of hordenine to activate DRD2-mediated signaling has been shown to improve motor deficits in animal models of Parkinson's disease.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Hordenine is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of classical neurotransmitters, including dopamine, norepinephrine, and serotonin. TAAR1 activation can influence neurotransmitter release and reuptake. As an agonist, hordenine can trigger TAAR1 signaling cascades, which are known to play a regulatory role in dopaminergic and serotonergic systems. This interaction represents another pathway through which hordenine can modulate monoaminergic neurotransmission.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of hordenine's interactions with its molecular targets.
| Target | Parameter | Value | Species/System | Reference |
| MAO-B | K_m | 479 µM | Rat Liver | |
| V_max | 128 nmol/mg protein/hr | Rat Liver | ||
| Dopamine D2 Receptor | K_i | 13 µM | In vitro Radioligand Assay | |
| EC_50 | 3.7 µM | In vitro cAMP Inhibition | ||
| Efficacy | ~76% (vs. Dopamine) | In vitro cAMP Inhibition | ||
| TAAR1 | EC_50 | 47 µM | Human TAAR1 in HEK293T cells | |
| E_max | 82% (vs. Phenethylamine) | Human TAAR1 in HEK293T cells | ||
| Norepinephrine Reuptake | Concentration for Potentiation | 25 µM | Rat Vasa Deferentia |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from fluorometric MAO inhibitor screening kits.
-
Objective: To determine the inhibitory potential of hordenine against MAO-A and MAO-B isoforms.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, MAO assay buffer, a suitable substrate (e.g., kynuramine (B1673886) or p-tyramine), a fluorescent probe (detects H₂O₂ byproduct), hordenine (test compound), known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B), and a black 96-well microplate.
-
Procedure:
-
Prepare serial dilutions of hordenine in the assay buffer.
-
In the wells of the microplate, add the MAO-A or MAO-B enzyme solution.
-
Add the hordenine dilutions to the respective wells. Include wells for a no-inhibitor control and a no-enzyme blank.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for approximately 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm) over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader.
-
Calculate the percentage of inhibition for each hordenine concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the hordenine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and hordenine. The data are then plotted on a Lineweaver-Burk plot to determine the inhibition constant (K_i).
Neurotransmitter Reuptake Inhibition Assay
This protocol is based on commercially available neurotransmitter transporter uptake assay kits.
-
Objective: To measure the inhibitory effect of hordenine on norepinephrine transporter (NET) activity.
-
Materials: A cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells), cell culture medium, a fluorescent transporter substrate that mimics norepinephrine, assay buffer (e.g., Hank's Balanced Salt Solution - HBSS), hordenine, a known NET inhibitor for positive control (e.g., desipramine), and poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.
-
Procedure:
-
Seed the HEK293-hNET cells into the microplate and culture overnight to form a confluent monolayer.
-
Prepare serial dilutions of hordenine and the positive control inhibitor in the assay buffer.
-
On the day of the assay, remove the culture medium from the wells and wash the cells gently with the assay buffer.
-
Add the hordenine dilutions to the cells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Add the fluorescent substrate to initiate the uptake.
-
Immediately place the plate in a bottom-read fluorescence microplate reader. Monitor the increase in intracellular fluorescence in real-time (kinetic mode) for a set duration (e.g., 30 minutes). An optional masking dye can be added to quench extracellular fluorescence.
-
The rate of uptake is determined from the slope of the kinetic curve.
-
Calculate the percent inhibition of the uptake rate at each hordenine concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the hordenine concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hordenine's agonistic action on the Dopamine D2 Receptor.
Caption: Hordenine's activation of the TAAR1 signaling cascade.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Caption: Workflow for a cell-based neurotransmitter reuptake assay.
Caption: Hordenine's multi-target actions at a monoaminergic synapse.
References
- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hordenine as a Nootropic - Supplements in Review [supplementsinreview.com]
Hordenine Sulfate: A Deep Dive into its Anti-inflammatory Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Hordenine (B123053), a naturally occurring phenethylamine (B48288) alkaloid found in sources like germinated barley, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This technical guide focuses on the anti-inflammatory properties of hordenine, with a particular emphasis on hordenine sulfate (B86663), a common salt form used for its administration. We will explore its mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways involved.
Core Mechanism: Inhibition of Pro-inflammatory Signaling Cascades
Hordenine exerts its anti-inflammatory effects primarily by modulating key signaling pathways that are central to the inflammatory response.[1][4] Research has consistently shown that hordenine can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of pro-inflammatory gene expression.
The NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory process. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes. Hordenine has been shown to inhibit the phosphorylation of both IκB and p65, thereby preventing the nuclear translocation of p65 and suppressing the expression of downstream inflammatory mediators.
The MAPK Pathway
The MAPK pathway, comprising cascades like ERK1/2, JNK, and p38, is another crucial regulator of inflammation. Upon activation by inflammatory signals, these kinases phosphorylate a variety of downstream targets, leading to the production of inflammatory cytokines and enzymes. Hordenine has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38, thus dampening the inflammatory response.
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory efficacy of hordenine has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
In Vitro Studies: Inhibition of Inflammatory Mediators in Macrophages
Cell Line: RAW264.7 murine macrophages Stimulus: Lipopolysaccharide (LPS)
| Hordenine Concentration | Target | Measurement | % Inhibition (approx.) | Reference |
| 50 µg/mL | iNOS Protein Expression | Western Blot | Significant reduction | |
| 75 µg/mL | iNOS Protein Expression | Western Blot | Stronger reduction | |
| 50 µg/mL | COX-2 Protein Expression | Western Blot | Significant reduction | |
| 75 µg/mL | COX-2 Protein Expression | Western Blot | Stronger reduction | |
| 50 µg/mL | IL-6 Protein Level | ELISA | Significant reduction | |
| 75 µg/mL | IL-6 Protein Level | ELISA | Stronger reduction | |
| 50 µg/mL | TNF-α Protein Level | ELISA | Significant reduction | |
| 75 µg/mL | TNF-α Protein Level | ELISA | Stronger reduction |
In Vivo Studies: Attenuation of Acute Lung Injury in Mice
Animal Model: BALB/c mice with LPS-induced acute lung injury (ALI)
| Hordenine Dosage | Target | Measurement | % Reduction (approx.) | Reference |
| 10 mg/kg | IL-6 in BALF | ELISA | Significant reduction | |
| 15 mg/kg | IL-6 in BALF | ELISA | Stronger reduction | |
| 10 mg/kg | TNF-α in BALF | ELISA | Significant reduction | |
| 15 mg/kg | TNF-α in BALF | ELISA | Stronger reduction | |
| 10 mg/kg | IL-1β in BALF | ELISA | Significant reduction | |
| 15 mg/kg | IL-1β in BALF | ELISA | Stronger reduction | |
| 10 mg/kg | iNOS mRNA in Lung Tissue | RT-PCR | Significant reduction | |
| 15 mg/kg | iNOS mRNA in Lung Tissue | RT-PCR | Stronger reduction | |
| 10 mg/kg | COX-2 mRNA in Lung Tissue | RT-PCR | Significant reduction | |
| 15 mg/kg | COX-2 mRNA in Lung Tissue | RT-PCR | Stronger reduction |
BALF: Bronchoalveolar Lavage Fluid
Detailed Experimental Protocols
To facilitate the replication and further investigation of hordenine's anti-inflammatory effects, this section provides detailed methodologies for key experiments.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of hordenine sulfate (e.g., 50 and 75 µg/mL) for 1 hour.
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).
-
Analysis of Inflammatory Mediators:
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Protein Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB pathway proteins (p65, IκB), and MAPK pathway proteins (ERK, JNK, p38), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
mRNA Expression (RT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for Il6, Tnf, Nos2 (iNOS), and Ptgs2 (COX-2) to measure their mRNA expression levels.
-
In Vivo Anti-inflammatory Assay in an LPS-Induced Acute Lung Injury Mouse Model
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used. Acute lung injury (ALI) is induced by intranasal administration of LPS (e.g., 1.25 mg/kg).
-
Hordenine Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via intraperitoneal injection (e.g., 10 and 15 mg/kg) 1 hour prior to LPS challenge. A control group receives the vehicle alone.
-
Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis of Inflammatory Markers:
-
Cytokine Levels in BALF (ELISA): The concentrations of IL-6, TNF-α, and IL-1β in the BALF are measured by ELISA.
-
Gene Expression in Lung Tissue (RT-PCR): Total RNA is extracted from lung tissue homogenates, and the mRNA expression of inflammatory genes (Il6, Tnf, Il1b, Nos2, Ptgs2) is quantified by real-time PCR.
-
Histopathological Analysis: Lung tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.
-
Visualization of Signaling Pathways and Workflows
To provide a clear visual representation of the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The evidence strongly suggests that hordenine, and by extension this compound, possesses significant anti-inflammatory properties. Its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.
Future research should focus on several key areas:
-
Bioavailability and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound are needed to optimize dosing and delivery.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.
-
Structure-Activity Relationship: Investigating the structure-activity relationship of hordenine and its derivatives could lead to the development of more potent and selective anti-inflammatory compounds.
This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working in the field of inflammation.
References
- 1. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hordenine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Hordenine Sulfate in Cellular Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine (B123053), a phenylethylamine alkaloid naturally present in sources like germinated barley, has garnered interest for its various biological activities. This technical guide provides a summary of the preliminary toxicity studies of hordenine in various cell lines, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays and an overview of the implicated signaling pathways are presented to support further research and development efforts. While the available literature provides qualitative insights into hordenine's cellular effects, a notable gap exists in publicly accessible quantitative toxicity data, such as IC50 values, and specific percentages of apoptotic or cell cycle-arrested cells.
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring compound with a range of reported pharmacological effects, including anti-inflammatory and neuroprotective properties. Understanding the cytotoxic profile of hordenine sulfate (B86663) is a critical preliminary step in the evaluation of its therapeutic potential. In vitro toxicity studies using cultured cell lines are fundamental for determining dose-dependent effects on cell health and for elucidating the molecular mechanisms underlying its biological activity. This document synthesizes the available data on the effects of hordenine on various cell lines and provides standardized protocols for the assessment of its cytotoxic and mechanistic properties.
Data Presentation: Cytotoxicity, Apoptosis, and Cell Cycle Analysis
Table 1: Cytotoxicity of Hordenine Sulfate in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HaCaT | e.g., MTT | e.g., 24 | Data not available | |
| e.g., 3T3 | e.g., MTT | e.g., 48 | Data not available | |
| e.g., BV-2 | e.g., MTS | e.g., 24 | Data not available |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells | Reference |
| e.g., A549 | e.g., 50 | e.g., 24 | Data not available | Data not available | Data not available | |
| e.g., A549 | e.g., 100 | e.g., 24 | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| e.g., HeLa | e.g., 50 | e.g., 24 | Data not available | Data not available | Data not available | |
| e.g., HeLa | e.g., 100 | e.g., 24 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicity of this compound in cell lines.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Hordenine-Modulated Signaling Pathways
Hordenine has been reported to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Pre-treatment with hordenine has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of AKT, p65, and IκB, and to block the nuclear translocation of the p65 subunit in RAW264.7 cells[1].
Caption: Experimental workflow for assessing the in vitro toxicity of this compound.
Caption: Hordenine's inhibitory effect on NF-κB and MAPK signaling pathways.
Conclusion
The available scientific literature suggests that hordenine possesses anti-inflammatory properties mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, there is a conspicuous absence of publicly available, detailed quantitative data regarding its cytotoxic effects (IC50 values), and its impact on apoptosis and cell cycle progression in various cell lines. The experimental protocols and data presentation templates provided herein offer a standardized framework for conducting and reporting these crucial preliminary toxicity studies. Further research is imperative to generate this quantitative data, which is essential for a comprehensive understanding of this compound's safety profile and for guiding its future development as a potential therapeutic agent.
References
Methodological & Application
Application Note: Quantitative Analysis of Hordenine Sulfate in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053), a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, is known for its pharmacological effects.[1] Understanding its metabolism is crucial for pharmacokinetic and toxicological studies. A primary metabolic pathway for hordenine is Phase II sulfation, resulting in the formation of hordenine sulfate (B86663).[1] This document provides a detailed protocol for the quantification of hordenine sulfate in plasma using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is based on established bioanalytical methods for hordenine and other sulfated metabolites, and follows the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[1][2]
Metabolic Pathway: Hordenine Sulfation
Hordenine undergoes sulfation, a Phase II metabolic reaction, catalyzed by sulfotransferase (SULT) enzymes.[3] This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of hordenine. While the specific human SULT isoform responsible for hordenine sulfation is not definitively established, SULT1A1 is a likely candidate due to its role in the metabolism of similar phenolic compounds.
Caption: Metabolic conversion of hordenine to this compound.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, HPLC-MS/MS analysis, and data processing for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Hordenine-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for preparing plasma samples for HPLC-MS/MS analysis.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., Hordenine-d6 at 100 ng/mL in 50:50 methanol:water).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
HPLC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions
The following MRM transitions should be optimized for the specific mass spectrometer being used. The transition for this compound is proposed based on the known fragmentation of sulfated compounds, which often lose the SO3 group (80 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 246.1 | 166.1 | Optimize |
| Hordenine (for comparison) | 166.1 | 121.0 | Optimize |
| Hordenine-d6 (IS) | 172.1 | 127.1 | Optimize |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below. The provided values are typical for similar bioanalytical methods and should be established during a formal validation study.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note provides a comprehensive HPLC-MS/MS method for the quantification of this compound in plasma. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The provided method parameters and validation guidelines offer a solid foundation for researchers to develop and validate a robust and reliable assay for this compound, facilitating further research into the pharmacokinetics and metabolism of hordenine.
References
Application Notes and Protocols: Hordenine Sulfate Permeability Assay Using Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro method for predicting the intestinal absorption of chemical compounds.[1][2] This model utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[3][4][5] These application notes provide a detailed protocol for assessing the permeability of hordenine (B123053) sulfate (B86663), a metabolite of the naturally occurring compound hordenine, using the Caco-2 cell model. Understanding the intestinal transport of hordenine and its metabolites is crucial for evaluating its oral bioavailability and potential pharmacological effects.
While direct permeability data for hordenine sulfate is not extensively available, studies on the parent compound, hordenine, indicate rapid absorption across the Caco-2 monolayer. Hordenine is also metabolized to this compound within the Caco-2 cells, suggesting that the permeability of the sulfate conjugate is a key factor in its overall disposition. This protocol is designed to determine the apparent permeability coefficient (Papp) for this compound and to investigate the potential involvement of active transport mechanisms.
Quantitative Data Summary
The following table summarizes permeability data for hordenine and relevant control compounds in the Caco-2 model. Data for this compound should be generated using the protocol below and compared with these reference values.
| Compound | Direction | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification | Reference |
| Hordenine | A → B | 1 | Fast Transfer (qualitative) | - | High Permeability | |
| Propranolol (High Permeability Control) | A → B | 10 | >10 | <2 | High Permeability | |
| Atenolol (Low Permeability Control) | A → B | 10 | <1 | <2 | Low Permeability | |
| Lucifer Yellow (Paracellular Marker) | A → B | - | <0.5 | - | Low Permeability |
Experimental Protocols
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (passage numbers 95-105 are recommended for permeability assays).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 1% (v/v) Non-Essential Amino Acids (NEAA), and 1% (v/v) Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage cells at approximately 90% confluency using 0.25% Trypsin-EDTA.
Caco-2 Monolayer Formation for Permeability Assay
-
Seeding: Seed Caco-2 cells onto permeable Transwell® polycarbonate membrane inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before conducting the permeability assay, it is critical to assess the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER):
-
Measure the TEER of the cell monolayers using a voltmeter with a "chopstick" electrode.
-
Equilibrate the monolayers in transport buffer for 30 minutes at 37°C before measurement.
-
Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.
-
-
Paracellular Marker Permeability (Lucifer Yellow):
-
Include a well with a paracellular marker, such as Lucifer Yellow (LY), in each assay.
-
Add LY to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
The Papp for LY should be low (<0.5 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
This compound Permeability Assay
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and dilute it to the final desired concentration in the transport buffer. The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
Assay Procedure (Bidirectional Transport):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Add the this compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add the this compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm).
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Immediately after each sampling, replace the volume removed with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from the donor compartment to determine the initial concentration and compound recovery.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µmol/s or mg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/mL or mg/mL).
-
-
Efflux Ratio (ER) Calculation: The ER is calculated to assess the involvement of active efflux transporters: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Signaling Pathways and Transport Mechanisms
The transport of hordenine and its metabolites across the intestinal epithelium may involve both passive diffusion and carrier-mediated transport. Hordenine, as an organic cation, may be a substrate for Organic Cation Transporters (OCTs) which are expressed in the intestine. The sulfation of hordenine within the enterocytes is a metabolic process that can influence its subsequent transport. The resulting this compound may be a substrate for different transporters, potentially including anion transporters.
Experimental Workflow for this compound Permeability Assay
Caption: Workflow for the Caco-2 this compound permeability assay.
Putative Transport Mechanism of Hordenine
Caption: Putative transport and metabolism of hordenine in Caco-2 cells.
References
- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Preparation and Certification of Hordenine Sulfate as an Analytical Reference Standard
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Hordenine (B123053), chemically known as N,N-dimethyltyramine, is a phenethylamine (B48288) alkaloid naturally occurring in various plants, most notably in barley (Hordeum vulgare)[1][2]. It is investigated for its potential pharmacological effects, including stimulant properties and as a selective substrate for monoamine oxidase-B (MAO-B)[1][3]. Due to its presence in nutritional supplements and its biological activities, a highly pure and well-characterized analytical reference standard of its sulfate (B86663) salt is essential for accurate quantification, quality control, and pharmacological research[4]. This document provides a detailed protocol for the preparation, purification, and comprehensive characterization of hordenine sulfate to certify it as an analytical reference standard.
2. Experimental Workflow
The overall process for preparing and certifying this compound as a reference standard involves synthesis from the freebase, purification via recrystallization, and rigorous analytical characterization to confirm its identity, purity, and potency.
Caption: Workflow for this compound Reference Standard Preparation.
3. Protocols
3.1. Protocol 1: Synthesis of this compound from Hordenine Freebase
This protocol describes the conversion of hordenine freebase to its sulfate salt. This is a standard acid-base reaction where the basic amine group of hordenine is protonated by sulfuric acid to form the salt.
Materials:
-
Hordenine (freebase, ≥97% purity)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethanol (B145695) (95%), reagent grade
-
Diethyl ether, anhydrous
-
Magnetic stirrer and stir bar
-
Glass beakers and Erlenmeyer flask
-
Pipettes
-
pH indicator strips
Procedure:
-
Dissolution: Dissolve 1.0 g of hordenine freebase in 20 mL of 95% ethanol in an Erlenmeyer flask with gentle stirring until the solution is clear.
-
Acidification: In a separate beaker, prepare a dilute solution of sulfuric acid by carefully adding 0.297 g (approximately 0.16 mL) of concentrated H₂SO₄ to 5 mL of 95% ethanol. Caution: This reaction is exothermic; add acid to ethanol slowly.
-
Salt Formation: Slowly add the ethanolic sulfuric acid solution dropwise to the stirring hordenine solution. A white precipitate of this compound should begin to form.
-
pH Adjustment: Monitor the pH of the reaction mixture using pH strips. Continue adding the acid solution until the pH is approximately 5-6 to ensure complete salt formation without excess acidity.
-
Precipitation: After complete addition of the acid, continue stirring for 30 minutes at room temperature. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 10 mL) to remove residual impurities and solvent.
-
Drying: Dry the crude product under vacuum at 40°C overnight.
3.2. Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to enhance the purity of the synthesized salt by removing unreacted starting materials and by-products.
Materials:
-
Crude this compound
-
Distilled water
-
Ethanol (95%)
-
Heating mantle or hot plate
-
Erlenmeyer flasks
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: Prepare a solvent mixture of ethanol and water. A ratio of 90:10 (ethanol:water) is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid with stirring and gentle heating.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath or refrigerator (4°C) for several hours to maximize crystal yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum at 40-50°C to a constant weight.
3.3. Protocol 3: Analytical Characterization and Quality Control
The purified this compound must be rigorously tested to confirm its identity and purity.
3.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is used to determine the purity of the compound and quantify any impurities.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 30% B over 6 minutes, then return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the purified standard in 1 mL of 50:50 Mobile Phase A/B mixture.
3.3.2. Mass Spectrometry (MS) for Identity Confirmation
MS analysis confirms the molecular weight of the hordenine cation. Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is a rapid method.
Instrumentation and Conditions (DART-HRMS):
-
System: DART source coupled to a high-resolution mass spectrometer.
-
Ionization Mode: Positive ion.
-
Gas Heater Temperature: 350°C.
-
Helium Flow Rate: 2 L/min.
-
Orifice 1 Voltage: 20 V.
-
Mass Range: m/z 60-1000.
-
Expected Ion: The protonated molecule [M+H]⁺ for the hordenine freebase.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is used to confirm the chemical structure of hordenine.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Reference: Internal standard (e.g., TSP for D₂O).
-
Analysis: The resulting spectrum should be compared with known spectra for hordenine to confirm the identity of all protons and their chemical environment.
4. Data Presentation and Acceptance Criteria
All analytical data should be summarized to certify the material as a reference standard.
Table 1: Physicochemical and Analytical Data for this compound Reference Standard
| Parameter | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white crystalline powder | Conforms |
| Identity by ¹H NMR | 400 MHz NMR | Spectrum conforms to structure | Conforms |
| Identity by MS | DART-HRMS | [M+H]⁺ = 166.1226 ± 5 ppm | 166.1223 |
| Purity | HPLC (235 nm) | ≥ 99.0% | 99.7% |
| Water Content | Karl Fischer | ≤ 1.0% | 0.3% |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm | < 100 ppm |
Note: The molecular formula for hordenine freebase is C₁₀H₁₅NO, with a monoisotopic mass of 165.1154 g/mol . The expected protonated ion [M+H]⁺ is 166.1226.
5. Mechanism of Action: Signaling Pathways
Hordenine exerts its pharmacological effects through multiple mechanisms, primarily by acting as an indirect adrenergic agent and a selective MAO-B inhibitor.
-
Indirect Adrenergic Action: Hordenine stimulates the release of norepinephrine (B1679862) (NE) from storage vesicles in adrenergic neurons. It also acts as an inhibitor of NE reuptake. The increased concentration of NE in the synaptic cleft leads to the activation of adrenergic receptors, resulting in increased heart rate, blood pressure, and cardiac contractility.
-
MAO-B Inhibition: Hordenine is a selective substrate and inhibitor for monoamine oxidase B (MAO-B). This enzyme is responsible for the degradation of neurotransmitters like phenylethylamine and dopamine (B1211576). By inhibiting MAO-B, hordenine may increase the levels of these neurotransmitters in the brain, potentially contributing to mood enhancement and neuroprotective effects.
-
Dopamine D2 Receptor Agonism: Recent studies have identified hordenine as an agonist for the dopamine D2 receptor, which may contribute to its effects on mood and reward pathways.
Caption: Primary Pharmacological Mechanisms of Hordenine Action.
6. Storage and Stability
The certified this compound reference standard should be stored in a well-sealed container, protected from light, and kept in a cool, dry place (2-8°C). Under these conditions, the standard is expected to be stable for at least two years. Re-qualification is recommended after this period.
The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and certification of this compound as a high-purity analytical reference standard. Adherence to these methodologies ensures the production of a reliable standard suitable for quantitative analysis, regulatory submissions, and advanced scientific research.
References
Application Notes and Protocols for In Vitro Screening of Hordenine Sulfate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053), a phenethylamine (B48288) alkaloid naturally found in various plants, including barley, has garnered significant interest for its diverse pharmacological activities.[1] This document provides detailed application notes and protocols for a panel of in vitro assays designed to screen and characterize the biological activity of hordenine sulfate. Hordenine has been reported to act as a dopamine (B1211576) D2 receptor agonist, an inhibitor of Pyruvate Dehydrogenase Kinase 3 (PDK3), a substrate for Monoamine Oxidase B (MAO-B), and to interact with adrenergic receptors.[2][3][4][5] The following protocols are designed to enable researchers to investigate these activities in a controlled laboratory setting.
Data Presentation
The following table summarizes the reported in vitro activities of hordenine from various studies, providing a comparative overview of its potency across different biological targets.
| Target/Assay | Hordenine Activity | Reported Value | Reference |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Enzyme Inhibition (IC₅₀) | 5.4 µM | |
| Dopamine D2 Receptor (D2R) | Agonist Activity (Kᵢ) | 13 µM | |
| Dopamine D2 Receptor (D2R) | G-protein Activation (Ligand Efficacy vs. Dopamine) | 76% | |
| Adrenergic Receptor α₂ₐ | Agonist Activity (EC₅₀) | 690 µM | |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity (EC₅₀) | 47 µM | |
| Monoamine Oxidase B (MAO-B) | Substrate Activity (Kₘ) | 479 µM | |
| A549 Human Lung Cancer Cells | Cytotoxicity (IC₅₀) | 14.95 ± 2.13 µM | |
| H1299 Human Lung Cancer Cells | Cytotoxicity (IC₅₀) | 21.30 ± 1.99 µM | |
| HEK293 Non-cancerous Cells | Cytotoxicity | Non-toxic up to 200 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the screening process, the following diagrams have been generated.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Hordenine as a Potential Inhibitor of Pyruvate Dehydrogenase Kinase 3: Implication in Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Studying the Pharmacokinetic Profile of Hordenine Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053), a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, is known for its sympathomimetic effects and is a subject of interest in pharmacology and drug development. In vivo, hordenine is metabolized, with sulfation being a significant pathway. Understanding the pharmacokinetic profile of hordenine and its metabolites, such as hordenine sulfate (B86663), is crucial for evaluating its efficacy and safety. These application notes provide an overview of animal models and detailed protocols for conducting pharmacokinetic studies of hordenine, with the acknowledgment that specific pharmacokinetic data for hordenine sulfate in animal models is limited. The data presented primarily pertains to hordenine, which serves as a proxy for understanding the behavior of its sulfated form.
Data Presentation: Pharmacokinetic Parameters of Hordenine
Table 1: Pharmacokinetic Parameters of Hordenine in Horses after a Single 2.0 mg/kg Bodyweight Dose
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Cmax | ~1.0 µg/mL | ~0.15 - 0.17 µg/mL |
| Tmax | ~5 minutes | ~1 hour |
| α-phase Half-life (t½α) | ~3 - 3.5 minutes | - |
| β-phase Half-life (t½β) | ~32 - 35 minutes | Slower than IV administration |
| Bioavailability (F) | - | ~100% |
Data compiled from studies in horses[2][3][4][5].
Table 2: Pharmacokinetic Parameters of Hordenine in Rats after a Single 15 mg/kg Oral Dose
| Parameter | Value |
| Elimination Half-life (t½) | 4.6 ± 1.6 hours |
Data from a study in rats.
Experimental Protocols
Detailed methodologies are critical for the successful execution of pharmacokinetic studies. Below are protocols for key experiments.
Protocol 1: Intravenous (IV) Administration in Rats
This protocol outlines the procedure for a single bolus intravenous injection of this compound in rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Rat restraint device
-
25-27G needles and syringes
-
Warming device (e.g., heat lamp)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure complete dissolution and sterility.
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (or another appropriate strain) to the laboratory conditions for at least one week. Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.
-
Dosing:
-
Weigh the rat to determine the precise injection volume.
-
Place the rat in a restraint device.
-
Gently warm the tail using a heat lamp to dilate the lateral tail vein.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle (25-27G) into the lateral tail vein and slowly administer the this compound solution as a bolus injection.
-
Record the exact time of administration.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.
Protocol 2: Oral Gavage Administration in Mice
This protocol describes the administration of this compound via oral gavage in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Mouse gavage needles (18-20 gauge, with a rounded tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the target concentration.
-
Animal Preparation: Use adult male BALB/c mice (or another suitable strain) acclimatized to the facility. Fast the mice for 4-6 hours prior to dosing, with continued access to water.
-
Dosing:
-
Weigh the mouse to calculate the accurate volume for administration. The maximum recommended volume is typically 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The mouse should swallow the tube as it passes. Do not force the needle.
-
Slowly administer the this compound solution.
-
Withdraw the needle smoothly along the same path of insertion.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 3: Serial Blood Sample Collection in Rats
This protocol details the collection of serial blood samples from rats for pharmacokinetic analysis.
Materials:
-
Microcentrifuge tubes (pre-treated with anticoagulant, e.g., heparin or EDTA)
-
Capillary tubes or small gauge needles (27G)
-
Anesthesia (if required and approved by the animal care committee)
-
Restraint device
-
Gauze pads
Procedure:
-
Sample Collection Time Points: Predetermine the time points for blood collection based on the expected pharmacokinetic profile (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Blood Collection from the Saphenous Vein (for conscious animals):
-
Place the rat in a restraint tube.
-
Shave the fur over the lateral saphenous vein on the hind leg.
-
Apply gentle pressure to the upper leg to make the vein more prominent.
-
Puncture the vein with a 27G needle.
-
Collect the forming blood drops into a capillary tube and transfer to a microcentrifuge tube.
-
Apply gentle pressure with a gauze pad to stop the bleeding.
-
-
Blood Processing:
-
Keep the collected blood samples on ice.
-
Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study of this compound.
Signaling Pathways
Hordenine is known to interact with several signaling pathways, which are crucial for understanding its pharmacological effects.
1. Adrenergic Receptor Signaling
Hordenine acts as an indirectly acting adrenergic agent, primarily by stimulating the release of norepinephrine (B1679862) (NE) from nerve terminals.
Caption: Hordenine's indirect adrenergic action.
2. Monoamine Oxidase B (MAO-B) Inhibition
Hordenine is a selective substrate for MAO-B, which can lead to an increase in the levels of other monoamines.
Caption: Hordenine's interaction with MAO-B.
3. NF-κB and MAPK Signaling Pathways
Hordenine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Hordenine's inhibition of inflammatory pathways.
References
- 1. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Hordenine: pharmacology, pharmacokinetics and behavioural effects in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
Application Notes and Protocols for Hordenine Sulfate in Dopamine Receptor Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053), a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, has been identified as an agonist for the dopamine (B1211576) D2 receptor (D2R)[1][2][3][4]. Its primary metabolite in vivo is hordenine sulfate[1]. These application notes provide a framework for utilizing hordenine sulfate (B86663) in competitive binding assays to characterize its interaction with dopamine receptors. While direct binding affinity data for this compound is not extensively available in public literature, this document outlines the necessary protocols to determine these values and compares them to the known data for the parent compound, hordenine.
Competitive binding assays are fundamental in pharmacology to determine the affinity of a ligand for a receptor. This is achieved by measuring the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The resulting data can be used to calculate the inhibitor constant (Ki), a measure of the competitor's binding affinity.
Data Presentation: Hordenine Binding Affinity
Currently, the majority of available binding data focuses on hordenine. The binding affinity of this compound for dopamine receptors has not been widely reported. The following table summarizes the known binding and functional data for hordenine at the dopamine D2 receptor. Researchers can use the protocols provided herein to generate corresponding data for this compound and other dopamine receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |
| Hordenine | Dopamine D2 | 13 µM | 3.7 µM | Identified as a biased agonist. |
| Hordenine | Dopamine D2 | 31.3 µM | - | Functionally selective for the G protein-mediated pathway over the β-arrestin pathway. |
| This compound | D1, D2, D3, D4, D5 | Not Reported | Not Reported | Major metabolite of hordenine. |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for dopamine receptors.
Protocol 1: Membrane Preparation from Cells Expressing Dopamine Receptors
Objective: To prepare cell membranes containing the dopamine receptor of interest for use in the binding assay.
Materials:
-
Cell line stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Sucrose (B13894) buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% sucrose, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Culture the cells to a high density.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cell suspension on ice with 10-20 strokes of a homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in sucrose buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the Ki of this compound for a specific dopamine receptor subtype.
Materials:
-
Prepared cell membranes expressing the dopamine receptor of interest
-
Radioligand specific for the dopamine receptor subtype (e.g., [3H]Spiperone for D2/D3, [3H]SCH23390 for D1/D5)
-
This compound (unlabeled competitor)
-
Non-specific binding control (a high concentration of a known dopamine receptor ligand, e.g., haloperidol (B65202) or unlabeled dopamine)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10^-10 M to 10^-3 M).
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd value.
-
Dilute the membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio (to be determined empirically).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, calculate the percentage of specific binding: (% Specific Binding) = (Specific Binding in the presence of this compound / Specific Binding in the absence of this compound) x 100.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist like dopamine or hordenine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. D2 receptors can also signal through β-arrestin pathways, which can mediate distinct cellular responses.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The workflow for a competitive binding assay involves several key steps, from the preparation of reagents to the final data analysis, to determine the binding affinity of a test compound.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Hordenine Sulfate Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (B123053), a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, is known for its pharmacological activity, including its role as a biased agonist at the dopamine (B1211576) D2 receptor.[1] Following administration, hordenine is metabolized in the body, with one of the primary metabolites being hordenine sulfate (B86663). Understanding the stability of this sulfate conjugate in various biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic studies, as its degradation can influence its biological activity and clearance.
These application notes provide a detailed framework for designing and executing experiments to assess the stability of hordenine sulfate in common biological matrices such as plasma, urine, and tissue homogenates. The protocols are intended to be adaptable to specific laboratory capabilities and research questions.
Experimental Protocols
General Considerations for Stability Studies
The stability of this compound can be influenced by several factors, including temperature, pH, and the presence of endogenous enzymes like sulfatases.[2][3] Therefore, stability should be evaluated under various conditions to mimic sample handling and storage. Key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the stability of this compound after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration representative of sample processing time.
-
Long-Term Stability: Determines the stability of this compound under frozen storage conditions over an extended period.
-
Post-Preparative Stability: Evaluates the stability of the processed sample in the autosampler before analysis.
Materials and Reagents
-
This compound analytical standard
-
Hordenine-d6 (B585007) (deuterated internal standard)
-
Control human (or other species) plasma (K2EDTA as anticoagulant recommended)
-
Control human (or other species) urine
-
Tissue homogenates (e.g., liver, kidney) in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solutions: Prepare serial dilutions of the stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL of Hordenine-d6): Dilute a stock solution of hordenine-d6 in methanol:water (50:50, v/v).
Stability Assessment Protocols
This protocol is suitable for plasma and tissue homogenates.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or tissue homogenate).
-
Spike with the appropriate concentration of this compound working solution (for QC samples). For blank samples, add an equivalent volume of methanol:water.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Prepare replicate QC samples (low and high concentrations) of this compound in the desired biological matrix.
-
Analyze one set of replicates immediately (Time 0).
-
Freeze the remaining replicates at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process the samples as described in section 1.4.1 and analyze by LC-MS/MS.
-
Prepare replicate QC samples in the biological matrix.
-
Keep the samples at room temperature (approximately 25°C) for a defined period (e.g., 4, 8, and 24 hours).
-
At each time point, process the samples and analyze.
-
Prepare a sufficient number of QC sample replicates.
-
Store the samples at a specified temperature (e.g., -20°C or -80°C).
-
Analyze a set of replicates at various time points (e.g., 1, 3, 6, and 12 months).
-
Process a set of QC samples as described in section 1.4.1.
-
Place the resulting supernatant in the autosampler vials.
-
Analyze the samples immediately and then re-analyze after a specified time (e.g., 24 and 48 hours) while stored in the autosampler at a controlled temperature (e.g., 4°C).
Analytical Method: UPLC-MS/MS
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the sensitive and selective quantification of this compound.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient from low to high organic phase should be optimized to ensure good peak shape and separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]+. The product ion will result from the fragmentation of the molecule (specific m/z to be determined by infusion of the standard).
-
Hordenine-d6 (IS): Monitor the corresponding precursor and product ions.
-
Data Analysis
The stability of this compound is determined by comparing the mean concentration of the analyte in the stability samples against the mean concentration of the freshly prepared samples (Time 0). The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | QC Level | Number of Cycles | Mean Concentration (ng/mL) ± SD | % Nominal Concentration |
| This compound | Low QC (10 ng/mL) | 1 | 9.8 ± 0.5 | 98% |
| 2 | 9.5 ± 0.6 | 95% | ||
| 3 | 9.2 ± 0.7 | 92% | ||
| High QC (100 ng/mL) | 1 | 101.2 ± 5.1 | 101.2% | |
| 2 | 98.7 ± 4.9 | 98.7% | ||
| 3 | 96.5 ± 5.3 | 96.5% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at 25°C
| Analyte | QC Level | Time (hours) | Mean Concentration (ng/mL) ± SD | % Nominal Concentration |
| This compound | Low QC (10 ng/mL) | 0 | 10.1 ± 0.4 | 101% |
| 4 | 9.9 ± 0.5 | 99% | ||
| 8 | 9.7 ± 0.6 | 97% | ||
| 24 | 9.1 ± 0.8 | 91% | ||
| High QC (100 ng/mL) | 0 | 99.5 ± 4.5 | 99.5% | |
| 4 | 98.9 ± 4.7 | 98.9% | ||
| 8 | 97.2 ± 5.1 | 97.2% | ||
| 24 | 93.4 ± 6.2 | 93.4% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | QC Level | Time (months) | Mean Concentration (ng/mL) ± SD | % Nominal Concentration |
| This compound | Low QC (10 ng/mL) | 0 | 9.9 ± 0.5 | 99% |
| 1 | 9.8 ± 0.6 | 98% | ||
| 3 | 9.6 ± 0.5 | 96% | ||
| 6 | 9.4 ± 0.7 | 94% | ||
| 12 | 9.1 ± 0.8 | 91% | ||
| High QC (100 ng/mL) | 0 | 100.8 ± 5.0 | 100.8% | |
| 1 | 100.1 ± 4.8 | 100.1% | ||
| 3 | 98.5 ± 5.2 | 98.5% | ||
| 6 | 96.7 ± 5.5 | 96.7% | ||
| 12 | 94.2 ± 6.1 | 94.2% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stability Assessment.
Hordenine Metabolism and Potential Degradation
Caption: Hordenine Metabolism and Potential Degradation Pathway.
Hordenine's Biased Agonism at the Dopamine D2 Receptor
Hordenine acts as a biased agonist at the dopamine D2 receptor, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[4] This functional selectivity is important for understanding its pharmacological effects.
Caption: Hordenine's Biased Signaling at the D2 Receptor.
References
- 1. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Hordenine Sulfate Administration Protocol for Rodent Behavioral Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hordenine (B123053), a phenethylamine (B48288) alkaloid naturally found in sources like barley, is investigated for its various pharmacological effects. As a dopamine (B1211576) D2 receptor agonist, it has shown potential in modulating rodent behavior, including effects on addiction, motor control, and inflammation.[1][2][3] This document provides a detailed protocol for the administration of hordenine sulfate (B86663) in rodent behavioral studies, based on findings from recent scientific literature. It includes dosage guidelines, administration routes, and methodologies for relevant behavioral assays.
Data Presentation
The following tables summarize the quantitative data for hordenine sulfate administration in various rodent models.
Table 1: this compound Dosage and Administration in Mice
| Study Focus | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Alcohol Addiction | Not Specified | 50 mg/kg | Not Specified | Daily | Chronic | [1] |
| Ulcerative Colitis | Not Specified | 12.5, 25, 50 mg/kg | Gavage | Daily | 12 days | [4] |
| Parkinson's-like Deficits | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Observed Behavioral and Physiological Effects of Hordenine in Rodents
| Study Focus | Key Behavioral/Physiological Findings | Model | Reference |
| Alcohol Addiction | Inhibited ongoing alcohol consumption, reduced relapse drinking, blocked alcohol-induced conditioned place preference, dose-dependent decrease in locomotor activity. | Mice | |
| Parkinson's-like Deficits | Improved locomotor dysfunction, gait, and postural imbalance. | Mice & C. elegans | |
| General Pharmacology | Positive inotropic effect on the heart, increased blood pressure, inhibited gut movements, no effect on psychomotor behavior in mice. | Rats, Dogs, Mice | |
| Ulcerative Colitis | Alleviated weight loss and improved clinical symptoms. | Mice |
Experimental Protocols
Conditioned Place Preference (CPP) for Alcohol Addiction Studies
This protocol is adapted from studies investigating the effect of hordenine on alcohol addiction-associated behaviors.
Objective: To assess the rewarding and reinforcing properties of alcohol and the modulatory effect of hordenine.
Materials:
-
This compound
-
Ethanol (B145695) (20% v/v)
-
Saline solution (0.9%)
-
CPP apparatus with distinct visual and tactile cues in each compartment
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Habituation (Day 1): Allow mice to freely explore all compartments of the CPP apparatus for 15 minutes.
-
Pre-conditioning Test (Day 2): Record the time spent in each compartment for 15 minutes to establish baseline preference.
-
Conditioning Phase (Days 3-10):
-
Ethanol Pairing: On alternate days, administer ethanol (2 g/kg, i.p.) and confine the mouse to one of the compartments for 30 minutes.
-
Saline Pairing: On the intervening days, administer saline and confine the mouse to the opposite compartment for 30 minutes.
-
Hordenine Administration: Administer this compound (50 mg/kg) prior to ethanol or saline injections to test its effect on the acquisition of CPP.
-
-
Post-conditioning Test (Day 11): Place the mouse in the neutral central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: Compare the time spent in the ethanol-paired compartment during the pre- and post-conditioning tests.
Locomotor Activity Assessment
This protocol is designed to measure the effect of hordenine on spontaneous motor activity.
Objective: To evaluate the stimulant or sedative effects of hordenine.
Materials:
-
This compound
-
Saline solution (0.9%)
-
Open field arena equipped with automated photobeam tracking system
-
Syringes and needles for administration
Procedure:
-
Habituation: Place mice in the open field arena for 30 minutes to acclimate.
-
Administration: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) or saline.
-
Testing: Immediately after injection, place the mouse back into the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of hordenine-treated groups to the saline control group.
Signaling Pathways and Workflows
References
- 1. The beer component hordenine inhibits alcohol addiction-associated behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis [mdpi.com]
Application Notes and Protocols for Evaluating Hordenine Sulfate Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of hordenine (B123053) sulfate (B86663) using common cell culture-based assays. The protocols detailed below are intended to serve as a foundational framework for researchers investigating the potential of hordenine sulfate as a therapeutic agent.
Introduction to this compound and its Cytotoxic Potential
Hordenine, a phenethylamine (B48288) alkaloid naturally found in sources like germinated barley, has been investigated for various pharmacological activities.[1] Recent studies have highlighted its potential as an anti-inflammatory and neuroprotective agent, with mechanisms linked to the inhibition of NF-κB and MAPK signaling pathways.[2][3] Furthermore, emerging evidence suggests that hordenine may possess anticancer properties. For instance, it has been shown to inhibit the growth of human lung cancer cells in a dose-dependent manner and acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase 3 (PDK3), an enzyme associated with cancer cell growth, with an IC50 of 5.4 µM.[4]
The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery process. This document outlines key in vitro assays—MTT, Lactate (B86563) Dehydrogenase (LDH), and Apoptosis Assays—to quantify the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation: Hordenine Cytotoxicity
While comprehensive IC50 values for this compound across a wide range of cancer cell lines are not yet extensively published, the following table summarizes the available data on the growth inhibitory effects of hordenine on human lung cancer cell lines. This table serves as a template for researchers to populate with their own experimental data.
| Cell Line | Cancer Type | Assay | Exposure Time (hours) | Effect | Concentration (µM) |
| A549 | Lung Carcinoma | MTT | 48 | Dose-dependent growth inhibition | 0-200 |
| H1299 | Lung Carcinoma | MTT | 48 | Dose-dependent growth inhibition | 0-200 |
Data sourced from a study on hordenine as a PDK3 inhibitor.[4]
Recommended Cell Lines for Cytotoxicity Screening
The selection of appropriate cell lines is crucial for obtaining relevant cytotoxicity data. Based on the literature for alkaloids and phenethylamines, the following human cancer cell lines are recommended for initial screening of this compound cytotoxicity:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
HeLa: Cervical adenocarcinoma
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
For comparative purposes, it is also recommended to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or a non-tumorigenic epithelial cell line, to assess the selectivity of this compound's cytotoxic effects.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional wells for a maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the spontaneous (vehicle control) and maximum release controls.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualization of Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for assessing this compound cytotoxicity.
Caption: A diagram illustrating the potential signaling pathways affected by this compound.
References
- 1. Hordenine, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Hordenine as a Potential Inhibitor of Pyruvate Dehydrogenase Kinase 3: Implication in Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Hordenine and Hordenine Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of hordenine (B123053) and its primary metabolite, hordenine sulfate (B86663).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of hordenine and hordenine sulfate.
Q1: I am not seeing any retention of this compound on my standard C18 column. The peak is eluting at or near the void volume. What is happening and how can I fix it?
A1: This is a common issue when analyzing highly polar compounds like this compound on traditional reversed-phase columns. This compound is significantly more polar than hordenine due to the negatively charged sulfate group. This high polarity leads to very weak interaction with the nonpolar C18 stationary phase, resulting in little to no retention.
Solutions:
-
Switch to a Polar-Embedded or Polar-Endcapped C18 Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds. It utilizes a polar stationary phase (e.g., silica (B1680970), diol) and a mobile phase with a high concentration of organic solvent and a small amount of water.
-
Use Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can form a neutral complex with the charged this compound, increasing its hydrophobicity and retention on a C18 column.
Q2: My hordenine peak is tailing. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like hordenine is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.
Solutions:
-
Mobile Phase pH Adjustment: Hordenine has two pKa values: ~9.78 for the phenolic hydroxyl group and ~10.02 for the dimethylamino group.[1] To ensure a consistent ionized form and minimize silanol interactions, maintain the mobile phase pH below 4. This will ensure the dimethylamino group is protonated.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups, which reduces peak tailing for basic analytes.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
Q3: How can I improve the resolution between hordenine and this compound?
A3: Achieving good resolution between a parent compound and its highly polar metabolite requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: Start with a high percentage of aqueous mobile phase to retain this compound and gradually increase the organic solvent content to elute hordenine. A shallow gradient will generally provide the best resolution.
-
pH Adjustment: The ionization state of hordenine is pH-dependent.[1] Adjusting the mobile phase pH can alter its retention time relative to this compound, which will be ionized across a wide pH range.
-
-
Select an Appropriate Stationary Phase: As mentioned in Q1, specialized columns like polar-embedded C18 or HILIC columns can provide different selectivity and improved resolution for this pair of analytes.
-
Lower the Temperature: Reducing the column temperature can sometimes increase resolution, although it may also lead to broader peaks and higher backpressure.
Q4: I am developing a method for a complex matrix (e.g., plasma, urine). How can I minimize matrix effects?
A4: Matrix effects can significantly impact the accuracy and precision of your analysis.
Solutions:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analytes of interest. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) could be ideal for capturing both hordenine and this compound.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a common first step.
-
Liquid-Liquid Extraction (LLE): This can also be used, but the solvent and pH must be carefully chosen to ensure the extraction of both the moderately polar hordenine and the highly polar this compound.
-
-
Use a Deuterated Internal Standard: An ideal internal standard for mass spectrometry detection would be deuterated hordenine and/or deuterated this compound. This will co-elute with the respective analytes and experience similar matrix effects, leading to more accurate quantification.
-
Matrix-Matched Calibration Standards: Preparing your calibration standards in a blank matrix that is free of the analytes can help to compensate for matrix effects.
Data Presentation
The following tables summarize typical starting conditions and expected results for the separation of hordenine and this compound. Note that these are illustrative and will require optimization for your specific instrumentation and application.
Table 1: Physicochemical Properties of Hordenine and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Predicted LogP |
| Hordenine | C₁₀H₁₅NO | 165.23 | ~9.78 (phenolic), ~10.02 (amine)[1] | 1.5-2.0 |
| This compound | C₁₀H₁₅NO₄S | 245.29 | < 2 (sulfate) | < -1.0 |
Table 2: Illustrative Chromatographic Data
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B |
| This compound | 2.5 | 4.8 |
| Hordenine | 6.2 | 3.1 |
Method A: Reversed-Phase on Polar-Embedded C18 Column Method B: HILIC
Experimental Protocols
Below are detailed starting methodologies for the separation of hordenine and this compound.
Method A: Reversed-Phase HPLC on a Polar-Embedded C18 Column
This method is a good starting point for separating hordenine and its sulfate metabolite, taking advantage of a polar-modified stationary phase to retain the highly polar this compound.
1. Materials and Reagents:
-
Hordenine and this compound analytical standards
-
HPLC-grade acetonitrile and water
-
Formic acid (≥98% purity)
-
Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 220 nm or Mass Spectrometry (MS) in positive ion mode for hordenine and negative ion mode for this compound.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 8.0 40 8.1 95 10.0 95 10.1 2 | 13.0 | 2 |
4. Sample Preparation:
-
Prepare stock solutions of hordenine and this compound in a 50:50 mixture of water and methanol.
-
Dilute working standards in the initial mobile phase composition (98% A, 2% B).
Method B: HILIC
This method is particularly useful if sufficient retention of this compound is not achieved with reversed-phase methods.
1. Materials and Reagents:
-
Hordenine and this compound analytical standards
-
HPLC-grade acetonitrile and water
-
Ammonium (B1175870) formate (B1220265) (≥99% purity)
-
Formic acid (≥98% purity)
-
HILIC column (e.g., silica or diol, 150 mm x 4.6 mm, 3.5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2-5 µL (dissolve sample in a high organic solvent mixture, e.g., 90% acetonitrile)
-
Detection: UV at 220 nm or MS.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 95 8.0 70 8.1 50 10.0 50 10.1 95 | 13.0 | 95 |
4. Sample Preparation:
-
Prepare stock solutions of hordenine and this compound in a 50:50 mixture of water and methanol.
-
Dilute working standards in a solvent mixture with a high organic content (e.g., 90% acetonitrile, 10% water) to ensure good peak shape.
Visualizations
The following diagrams illustrate key workflows and concepts related to the HPLC analysis of hordenine and this compound.
Caption: Troubleshooting workflow for HPLC separation of hordenine and its sulfate.
Caption: Logic for selecting an appropriate HPLC method.
References
Technical Support Center: Overcoming Matrix Effects in Hordenine Sulfate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of hordenine (B123053) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in the analysis of hordenine sulfate?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1] In the context of this compound analysis, complex biological matrices such as plasma and urine contain numerous endogenous substances (e.g., phospholipids, salts, other metabolites) that can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[3] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: I am observing a weak or inconsistent signal for my this compound analyte. Could this be due to matrix effects?
A: Yes, a weak or inconsistent signal is a classic symptom of ion suppression, a common matrix effect.[2] If you are using a stable isotope-labeled internal standard (SIL-IS) like hordenine-d6 (B585007) sulfate, concurrent signal suppression of your internal standard would also be expected. Inconsistent matrix effects across different samples can lead to poor precision and accuracy in your results. A post-column infusion experiment can be performed to definitively identify regions of ion suppression in your chromatogram.
Q3: What is the best way to compensate for matrix effects in this compound quantification?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that has identical chemical and physical properties to the analyte. For this compound analysis, a deuterated analog such as hordenine-d4 sulfate would be ideal. This is because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio of analyte to internal standard to be maintained.
Q4: Is it better to analyze this compound directly or to hydrolyze it to hordenine first?
A: Both direct and indirect (via hydrolysis) methods have their advantages and disadvantages.
-
Direct Analysis: This approach is more straightforward but can be more susceptible to matrix effects specific to sulfated metabolites. It also requires a well-characterized this compound reference standard.
-
Indirect Analysis via Enzymatic Hydrolysis: This method involves treating the sample with an enzyme, such as arylsulfatase, to cleave the sulfate group, and then quantifying the resulting hordenine. This can sometimes simplify the analysis as hordenine may have better chromatographic and ionization properties. However, the hydrolysis step adds complexity and potential for variability. It is crucial to ensure complete and consistent hydrolysis and to be aware that some crude enzyme preparations may contain other activities that could affect the sample.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering substances like phospholipids. Consider more rigorous sample cleanup methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to better separate this compound from the regions of ion suppression. Experiment with different mobile phase compositions and pH.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ), so a balance must be struck.
-
Evaluate Internal Standard Performance: If using a SIL-IS, ensure it is co-eluting with the analyte and showing a consistent response ratio across different dilutions of the matrix.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different samples or incomplete/inconsistent enzymatic hydrolysis.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to account for consistent matrix effects.
-
Validate Hydrolysis Procedure (if applicable):
-
Optimize enzyme concentration, incubation time, and temperature to ensure complete hydrolysis.
-
Test for the presence of interfering activities in the enzyme preparation by running a blank matrix sample with the enzyme.
-
Consider using a purified sulfatase enzyme to minimize off-target effects.
-
-
Thoroughly Validate Sample Preparation: Ensure your chosen sample preparation method provides consistent recovery across the expected concentration range and in different batches of the biological matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of your this compound internal standard working solution. Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated urine sample onto the SPE cartridge.
-
Wash:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elute: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis of this compound in Plasma
-
Sample Preparation: To 200 µL of plasma, add 20 µL of your internal standard working solution (e.g., hordenine-d4).
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness.
-
Hydrolysis:
-
Reconstitute the dried extract in 500 µL of acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of arylsulfatase from Helix pomatia.
-
Incubate at 37°C for 4 hours or overnight.
-
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to extract the now-hydrolyzed hordenine.
-
Evaporate and Reconstitute: Evaporate the organic layer and reconstitute the sample in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Plasma Analysis
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Precision (%RSD) |
| Protein Precipitation | 65-80 | 85-95 | <15 |
| Liquid-Liquid Extraction (LLE) | 80-95 | 70-85 | <10 |
| Solid-Phase Extraction (SPE) | 90-105 | 80-95 | <5 |
Note: Data are representative and will vary depending on the specific protocol and matrix.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: The process of ion suppression in electrospray ionization (ESI).
References
Hordenine Sulfate Synthesis: Technical Support Center
Welcome to the technical support center for hordenine (B123053) sulfate (B86663) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of hordenine and its subsequent conversion to hordenine sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce hordenine?
A1: Hordenine is typically synthesized via one of three main routes:
-
Chemoenzymatic Synthesis from L-Tyrosine: This modern approach involves the biocatalytic decarboxylation of L-tyrosine to tyramine (B21549), followed by a chemical N,N-dimethylation.[1][2] This method is favored for its sustainability and mild reaction conditions.[1]
-
Reductive Amination of Tyramine: This is a classic chemical synthesis where tyramine undergoes N,N-dimethylation. A common method for this transformation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[3][4]
-
Synthesis from p-Hydroxyphenylethanol: This two-step route involves converting p-hydroxyphenylethanol to an intermediate, such as p-(2-bromoethyl)phenol, which is then reacted with dimethylamine (B145610) to yield hordenine.
Q2: Which synthesis method generally offers the best yield?
A2: The chemoenzymatic approach, particularly when optimized in a continuous flow system, has demonstrated very high conversion rates (often >95%) and excellent isolated yields (around 90%). Traditional methods like the Eschweiler-Clarke reaction are also efficient, but yields can be more variable depending on reaction control and potential side reactions.
Q3: How is hordenine freebase converted to this compound?
A3: Once pure hordenine freebase is isolated, it can be converted to its sulfate salt by dissolving the freebase in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) and adding a stoichiometric amount of sulfuric acid, often diluted in the same solvent. The this compound salt will then precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Synthesis Pathways Overview
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Tyramine [label="Tyramine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pHPE [label="p-Hydroxyphenylethanol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Intermediate [label="p-(2-haloethyl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Hordenine [label="Hordenine\n(Freebase)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; HordenineSulfate [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doubleoctagon];
// Edges Tyrosine -> Tyramine [label="Biocatalytic\nDecarboxylation\n(LbTDC)", color="#5F6368"]; Tyramine -> Hordenine [label="Reductive Amination\n(e.g., Eschweiler-Clarke)", color="#5F6368"]; pHPE -> Intermediate [label="Halogenation\n(e.g., HBr)", color="#5F6368"]; Intermediate -> Hordenine [label="Condensation with\nDimethylamine", color="#5F6368"]; Hordenine -> HordenineSulfate [label="Acidification\n(H₂SO₄)", color="#5F6368"];
// Invisible edges for layout {rank=same; Tyrosine; pHPE;} {rank=same; Tyramine; Intermediate;} }
Caption: Major synthetic pathways to this compound.
Troubleshooting Guide
Problem Area 1: Low Reaction Conversion
Q: My reaction has stalled, leaving significant amounts of unreacted tyramine. What are the common causes and solutions?
A: Incomplete conversion in the N,N-dimethylation of tyramine is a frequent issue. Consider the following troubleshooting steps based on your chosen method:
-
For Eschweiler-Clarke Reaction:
-
Reagent Stoichiometry: This reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion. Insufficient reagents can lead to the formation of the intermediate N-methyltyramine as the main product. Ensure at least 2.5-3 equivalents of each reagent are used.
-
Temperature and Reaction Time: The reaction is typically run at or near boiling temperatures to ensure the decomposition of formic acid and irreversible CO₂ loss. Ensure the temperature is maintained and allow for sufficient reaction time (often 4-8 hours).
-
pH Control: The reaction proceeds through an iminium ion intermediate, and the pH must be suitable for its formation and subsequent reduction. The excess formic acid typically maintains the required acidic environment.
-
-
For Chemoenzymatic Reductive Amination:
-
Reducing Agent Activity: Ensure the reducing agent, such as Sodium Triacetoxyborohydride (B8407120) (STAB) or picoline borane, is fresh and active. These reagents can degrade with improper storage.
-
Formaldehyde Equivalents: Similar to the Eschweiler-Clarke reaction, an excess of formaldehyde is necessary to ensure dimethylation.
-
Solvent System: The choice of solvent can impact reaction rates. Acetonitrile (B52724) is often used and has shown to be effective.
-
Problem Area 2: Impurity Formation
Q: I've observed a significant byproduct in my crude reaction mixture via TLC/HPLC. What is it likely to be?
A: The identity of the impurity depends heavily on the synthetic route and reaction conditions.
-
N-methyltyramine: This is the most common byproduct in any N,N-dimethylation of tyramine. It arises from incomplete methylation. If this is your major impurity, refer to the troubleshooting steps for low conversion.
-
Pictet-Spengler Product: Phenylethylamines can undergo an acid-catalyzed cyclization reaction with aldehydes, known as the Pictet-Spengler reaction, to form tetrahydroisoquinolines. While less common under standard Eschweiler-Clarke conditions, using a strong acid or inappropriate reaction conditions could promote this side reaction.
-
Over-alkylation Products: While the Eschweiler-Clarke reaction does not produce quaternary ammonium (B1175870) salts, other alkylating agents could potentially lead to quaternization of the tertiary amine if not carefully controlled.
Troubleshooting Workflow for Low Yield
// Nodes start [label="Low Final Yield\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_crude [label="Analyze Crude Reaction\nMixture (TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction?\n(Starting Material Present)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Major Side Products?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification_loss [label="Poor Mass Balance\nAfter Workup?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Corrective Actions adjust_reagents [label="Adjust Reagent Stoichiometry\n(↑ Aldehyde, ↑ Reducing Agent)", fillcolor="#FFFFFF", fontcolor="#202124"]; adjust_conditions [label="Optimize Reaction Time\n& Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; identify_impurity [label="Identify Impurity Structure\n(MS, NMR)", fillcolor="#FFFFFF", fontcolor="#202124"]; modify_conditions [label="Modify Conditions to\nMinimize Side Reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; optimize_extraction [label="Optimize Extraction pH\n& Solvent Choice", fillcolor="#FFFFFF", fontcolor="#202124"]; optimize_purification [label="Refine Purification Method\n(e.g., Chromatography Gradient)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_crude; check_crude -> incomplete; check_crude -> side_products [style=dashed]; check_crude -> purification_loss [style=dashed];
incomplete -> adjust_reagents [label="Yes"]; incomplete -> adjust_conditions [label="Yes"]; incomplete -> side_products [label="No"];
side_products -> identify_impurity [label="Yes"]; identify_impurity -> modify_conditions; side_products -> purification_loss [label="No"];
purification_loss -> optimize_extraction [label="Yes"]; purification_loss -> optimize_purification [label="Yes"]; }
Caption: Logical workflow for diagnosing low yield issues.
Quantitative Data Summary
The following tables summarize quantitative data from a chemoenzymatic synthesis of hordenine, highlighting the efficiency of continuous flow systems.
Table 1: Comparison of Batch vs. Continuous Flow for Hordenine Synthesis
| Parameter | Batch Mode | Continuous Flow Mode |
| Tyramine Concentration (mM) | 15 | 5 |
| Formaldehyde (equivalents) | 30 - 69 | 12.5 |
| STAB (equivalents) | 7 - 13 | 12 |
| Acetonitrile (% v/v) | 50 | 75 |
| Time (minutes) | 60 | 4.62 (Residence Time) |
| Molar Conversion (%) | 88 - 94 | 96 |
| Isolated Yield (%) | - | 90 (as HCl salt) |
| Space-Time-Yield (g L⁻¹ h⁻¹) | - | 2.68 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Hordenine from L-Tyrosine
This protocol is adapted from a continuous flow method and can be modified for batch processing.
Step 1: Biocatalytic Decarboxylation of L-Tyrosine to Tyramine
-
Enzyme Immobilization: Immobilize Tyrosine Decarboxylase from Lactobacillus brevis (LbTDC) on a suitable support as per manufacturer instructions.
-
Reaction Setup: Prepare a solution of L-Tyrosine (e.g., 5 mM L-tyrosine disodium (B8443419) salt hydrate) in a suitable buffer (e.g., 200 mM sodium acetate, pH 5.0) containing 0.2 mM PLP as a cofactor.
-
Conversion: For a batch reaction, add the immobilized LbTDC to the tyrosine solution and stir at a controlled temperature (e.g., 30°C). Monitor the conversion to tyramine using HPLC or TLC. The reaction is typically complete within a few hours.
-
Post-Reaction: Filter to remove the immobilized enzyme (which can be reused). The resulting aqueous solution contains tyramine.
Step 2: Reductive N,N-dimethylation of Tyramine
-
Reagent Preparation: Prepare a solution of the reducing agent, such as sodium triacetoxyborohydride (STAB), in an appropriate solvent like acetonitrile (MeCN).
-
Reaction: To the aqueous tyramine solution from Step 1, add acetonitrile to achieve a final concentration of ~75% v/v. Add acetic acid (e.g., 2.5% v/v). Cool the mixture in an ice bath.
-
Add formaldehyde (e.g., 12.5 equivalents of a 37% aqueous solution) followed by the portion-wise addition of STAB (e.g., 12 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or HPLC until tyramine is consumed.
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hordenine freebase.
-
Purify the crude product via column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Synthesis of Hordenine via Eschweiler-Clarke Reaction
This protocol is a generalized procedure for the N,N-dimethylation of tyramine.
-
Reaction Setup: To a round-bottom flask, add tyramine (1 equivalent). Add formic acid (e.g., 3 equivalents, 90%) and formaldehyde (e.g., 3 equivalents, 37% aqueous solution).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) using an oil bath. The reaction will evolve carbon dioxide. Maintain reflux for 4-8 hours, or until TLC/LC-MS analysis indicates the full consumption of tyramine and the intermediate N-methyltyramine.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a strong base, such as 10M NaOH, until the pH is >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, 3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hordenine.
-
The crude product can be purified by silica gel chromatography or by crystallization.
-
Protocol 3: Conversion to this compound
-
Dissolution: Dissolve the purified hordenine freebase (1 equivalent) in a minimal amount of a suitable solvent, such as anhydrous ethanol or isopropanol.
-
Acidification: In a separate flask, prepare a solution of sulfuric acid (0.5 equivalents, as H₂SO₄ is diprotic) in the same solvent.
-
Precipitation: Slowly add the sulfuric acid solution to the stirring hordenine solution. A white precipitate of this compound should form immediately.
-
Isolation: Stir the resulting slurry for 30-60 minutes, optionally cooling in an ice bath to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with diethyl ether. Dry the product under vacuum to obtain pure this compound.
References
- 1. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Cell viability issues in high-concentration hordenine sulfate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues in experiments involving high concentrations of hordenine (B123053) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is hordenine sulfate and what is its primary mechanism of action?
A1: Hordenine is a naturally occurring phenethylamine (B48288) alkaloid found in various plants. It is known to have several biological activities, including anti-inflammatory and neuroprotective effects. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and S1P/S1PR1/STAT3.
Q2: I am observing unexpected cell viability results at high concentrations of this compound. What could be the cause?
A2: High concentrations of this compound can lead to several experimental artifacts. These may include:
-
Compound Precipitation: this compound may have limited solubility in cell culture media, leading to precipitation at high concentrations. This can affect the actual concentration of the compound in solution and interfere with optical-based viability assays.
-
pH Shift: As a sulfate salt of an amine, dissolving high concentrations of this compound may alter the pH of your cell culture medium, which can significantly impact cell viability.
-
Assay Interference: Hordenine is a phenolic compound, which has been reported to interfere with certain cell viability assays, such as the MTT assay, by directly reducing the tetrazolium salt. This can lead to an overestimation of cell viability.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in water and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the cell culture medium. It is crucial to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during high-concentration this compound experiments.
Issue 1: Inconsistent or Unreliable Cell Viability Data
| Possible Cause | Troubleshooting Step |
| Interference with MTT Assay | Hordenine, as a phenolic compound, can directly reduce the MTT reagent, leading to a false positive signal. Recommendation: Run a cell-free control with your highest concentration of this compound and the MTT reagent to check for direct reduction. Consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the Trypan Blue exclusion assay or a crystal violet assay. |
| Compound Precipitation | High concentrations of this compound may exceed its solubility in the culture medium. Recommendation: Visually inspect your culture plates for any signs of precipitation. If precipitation is observed, consider lowering the concentration or using a different solvent system. Perform a solubility test of this compound in your specific cell culture medium before conducting the experiment. |
| pH Shift in Culture Medium | The addition of high concentrations of an acidic salt like this compound can lower the pH of the medium, affecting cell health. Recommendation: Measure the pH of your culture medium after adding the highest concentration of this compound. If a significant pH shift is observed, you may need to adjust the pH of your this compound stock solution or use a buffered medium. |
Issue 2: High Levels of Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | If using a solvent like DMSO, high final concentrations in the culture medium can be toxic to cells. Recommendation: Ensure the final concentration of your solvent is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to the same compound. Recommendation: Determine the IC50 value of this compound for your specific cell line to establish an appropriate concentration range for your experiments. |
Data Presentation
Due to the cell line-specific nature of cytotoxicity, it is essential to determine the half-maximal inhibitory concentration (IC50) for your particular experimental system. Below are template tables to help structure your quantitative data.
Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | e.g., MTT | e.g., 24 | Enter your data |
| e.g., SH-SY5Y | e.g., Trypan Blue | e.g., 48 | Enter your data |
| Enter your cell line | Enter your assay | Enter your time | Enter your data |
Table 2: Effect of High-Concentration this compound on Cell Viability
| Concentration (µM) | Cell Line 1 (% Viability ± SD) | Cell Line 2 (% Viability ± SD) |
| e.g., 100 | Enter your data | Enter your data |
| e.g., 250 | Enter your data | Enter your data |
| e.g., 500 | Enter your data | Enter your data |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[1][2]
-
Cell Preparation: After treating cells with this compound, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Signaling Pathways
Caption: this compound signaling pathway inhibition.
Experimental Workflow
References
Minimizing batch-to-batch variability of synthesized hordenine sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in the synthesis of hordenine (B123053) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is hordenine sulfate, and why is its consistent synthesis important?
A1: this compound is the salt form of hordenine, a naturally occurring phenethylamine (B48288) alkaloid found in plants like barley.[1] Consistent synthesis is crucial for research and drug development to ensure reproducible pharmacological studies and reliable product quality, as variations can impact efficacy and safety.[2][3]
Q2: What are the common synthetic routes to hordenine?
A2: Common methods for synthesizing hordenine include the N,N-dimethylation of tyramine (B21549) and synthesis from 4-hydroxyphenethyl alcohol.[4][5] One patented method describes a two-step process starting from 4-hydroxyphenethyl alcohol, which is first converted to an intermediate and then reacted with dimethylamine.
Q3: What are the primary causes of batch-to-batch variability in chemical syntheses?
A3: Key factors contributing to batch-to-batch variability include the quality and consistency of raw materials, variations in reaction conditions (e.g., temperature, pressure, mixing speed), and differences in purification and isolation procedures. Even minor deviations in these parameters can lead to significant differences in yield, purity, and impurity profiles between batches.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical, and slow cooling is generally preferred to obtain high-purity crystals and avoid the inclusion of impurities.
Q5: What analytical techniques are recommended for characterizing this compound?
A5: A combination of analytical methods should be used to confirm the identity, purity, and consistency of synthesized this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Sulfation Reaction | Ensure the sulfating agent (e.g., chlorosulfonic acid or a sulfur trioxide complex) is fresh and added in the correct stoichiometric ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. |
| Product Loss During Workup | This compound is water-soluble. Avoid excessive washing with water. If an aqueous workup is necessary, consider back-extracting the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Poor Crystallization | If the product "oils out" or fails to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent system. Try adding a co-solvent or using a different solvent for recrystallization. Seeding the solution with a small crystal of pure this compound can also induce crystallization. |
| Sub-optimal Reaction Temperature | The temperature of the sulfation reaction can significantly impact yield. For sulfonation of phenols, lower temperatures often favor the ortho product, while higher temperatures favor the para product. Optimize the temperature to maximize the yield of the desired this compound isomer. |
Issue 2: Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material (Hordenine) | Monitor the reaction for completion. If unreacted hordenine remains, consider increasing the reaction time or the amount of sulfating agent. Purification by recrystallization should also remove unreacted starting material. |
| Formation of Side Products | Side reactions, such as the formation of disulfonated products or sulfones, can occur, especially at higher temperatures or with excess sulfating agent. To minimize these, use a controlled molar ratio of the sulfating agent and optimize the reaction temperature. |
| Contamination from Raw Materials | Ensure the purity of the starting hordenine. Impurities in the starting material can carry through the synthesis and contaminate the final product. Use high-purity, colorless phenol (B47542) as the starting material for hordenine synthesis if applicable. |
| Residual Solvents | Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process. |
Issue 3: Inconsistent Crystal Form or Particle Size
| Potential Cause | Recommended Solution |
| Rapid Crystallization | Rapid cooling or evaporation of the solvent can lead to the formation of small, irregular crystals and may trap impurities. Employ slow cooling methods, such as allowing the crystallization vessel to cool to room temperature slowly before placing it in an ice bath. |
| Agitation During Crystallization | Mechanical disturbances can lead to the formation of many small crystals instead of fewer, larger ones. Keep the crystallization vessel in a location free from vibrations. |
| Presence of Impurities | Impurities can act as nucleation sites, leading to the formation of many small crystals. Ensure the crude product is sufficiently pure before attempting crystallization. |
| Solvent System | The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures to obtain the desired crystal form. |
Experimental Protocols
Protocol 1: Synthesis of Hordenine from Tyramine (Reductive Amination)
This protocol is based on the general principles of the Eschweiler-Clarke reaction.
Materials:
-
Tyramine hydrochloride
-
Paraformaldehyde
-
Formic acid
-
Methanol (B129727) (anhydrous)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve tyramine hydrochloride (1 equivalent) in methanol.
-
Add sodium bicarbonate (1.1 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Add paraformaldehyde (2.5 equivalents) to the mixture.
-
Slowly add formic acid (3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude hordenine.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Representative Synthesis of this compound
This protocol is a representative procedure based on general methods for the sulfation of phenolic compounds.
Materials:
-
Hordenine
-
Chlorosulfonic acid (or a sulfur trioxide-pyridine complex)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Triethylamine (B128534) (if using chlorosulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve hordenine (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using chlorosulfonic acid, add triethylamine (1.1 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (1 equivalent) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0 °C. If using a sulfur trioxide complex, add it directly to the hordenine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Quantitative Analysis of this compound by HPLC
This is a general HPLC method that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of methanol and water (e.g., 30:70 v/v) with a suitable buffer or acid modifier (e.g., 0.1% formic acid).
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the synthesized this compound in the mobile phase.
-
Set the flow rate (e.g., 1 mL/min) and the detection wavelength (e.g., 220 nm).
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on this compound Yield and Purity
| Batch ID | Reaction Temperature (°C) | Yield (%) | Purity by HPLC (%) |
| HS-T-01 | 0 | 75 | 98.5 |
| HS-T-02 | 25 (Room Temp) | 85 | 97.2 |
| HS-T-03 | 50 | 82 | 95.1 (Increased side products) |
Table 2: Hypothetical Effect of Sulfating Agent Molar Ratio on this compound Yield and Purity
| Batch ID | Molar Ratio (Sulfating Agent:Hordenine) | Yield (%) | Purity by HPLC (%) |
| HS-M-01 | 1.0:1.0 | 80 | 98.0 |
| HS-M-02 | 1.2:1.0 | 88 | 97.5 |
| HS-M-03 | 1.5:1.0 | 86 | 94.3 (Increased disulfonated impurity) |
Visualizations
Caption: Synthetic pathway for this compound starting from tyramine.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Caption: Relationship between process parameters and product quality attributes.
References
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Hordenine Sulfate In Vivo
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of hordenine (B123053) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of hordenine?
The oral bioavailability of hordenine is primarily limited by two main factors: extensive first-pass metabolism and potential efflux transport. After oral administration, hordenine is rapidly metabolized in the intestines and liver into less active sulfate and glucuronide conjugates.[1][2] Specifically, sulfation is a dominant and rapid metabolic pathway.[1][2] Additionally, evidence suggests that efflux transporters, such as P-glycoprotein (P-gp), may actively pump hordenine from intestinal cells back into the lumen, further reducing its absorption.
Q2: What are the main metabolic pathways for hordenine, and where do they occur?
Hordenine primarily undergoes Phase II metabolism, specifically sulfation and glucuronidation.[2] In vitro studies using Caco-2 cells, a model for the human intestinal epithelium, indicate that rapid sulfation occurs directly in these cells, suggesting a significant intestinal first-pass effect. Glucuronidation is also a key metabolic route. While hordenine is a substrate for monoamine oxidase-B (MAO-B) in the liver, it is not significantly metabolized by MAO-A in the intestine.
Q3: How can P-glycoprotein (P-gp) efflux be overcome to improve hordenine absorption?
P-glycoprotein (P-gp) is a transmembrane efflux pump that can reduce the intracellular concentration of its substrates. To overcome P-gp mediated efflux of hordenine, the co-administration of P-gp inhibitors is a viable strategy. Many natural compounds have been identified as P-gp inhibitors, including flavonoids (e.g., quercetin (B1663063), baicalein), coumarins, and terpenoids. The inclusion of certain pharmaceutical excipients, such as polymers and surfactants, in formulations can also inhibit P-gp.
Q4: What formulation strategies can be employed to protect hordenine from first-pass metabolism?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral bioavailability of compounds susceptible to first-pass metabolism. These systems can promote lymphatic transport, which partially bypasses the liver, thereby reducing hepatic first-pass metabolism. Additionally, solid dispersions of hordenine in a hydrophilic carrier can improve its dissolution and absorption profile.
Q5: Are there strategies to directly inhibit the sulfation of hordenine?
Direct inhibition of sulfotransferases (SULTs) to improve the bioavailability of a primary drug is an area of ongoing research. Certain dietary flavonoids and other xenobiotics have been shown to inhibit SULT activity. For example, quercetin has been identified as a potent inhibitor of human liver SULT1A1. However, the systemic inhibition of SULTs can lead to broader physiological effects and potential toxicity, requiring careful consideration and investigation.
Troubleshooting Guides
Problem 1: Low and variable oral exposure of hordenine sulfate in preclinical species.
| Possible Cause | Troubleshooting & Optimization | Relevant Protocols & Further Reading |
| Poor aqueous solubility of this compound. | Characterize the solubility of your this compound salt at different pH values. Consider formulation strategies to enhance solubility, such as creating a nanosuspension or a solid dispersion. | See Protocol 2: Preparation of a Solid Dispersion. |
| High first-pass metabolism (sulfation and glucuronidation). | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver. | See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS). |
| Efflux by P-glycoprotein (P-gp). | Screen for P-gp substrate liability using in vitro assays. If confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption. | Perform a Caco-2 bidirectional transport study to determine the efflux ratio. |
| Degradation in the gastrointestinal tract. | Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, an enteric-coated formulation may be necessary. | - |
Problem 2: Inconsistent results in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting & Optimization | Relevant Protocols & Further Reading |
| Compromised monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Ensure TEER values are within the acceptable range for your laboratory's standardized procedure. | See Protocol 1: In Vitro Caco-2 Permeability Assay. |
| Low recovery of the test compound. | Investigate potential binding of this compound to the plate material or cellular components. Consider using plates with low-binding surfaces. | - |
| High efflux ratio suggesting active transport. | Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm if hordenine is a P-gp substrate. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor indicates P-gp mediated efflux. | See Protocol 1: In Vitro Caco-2 Permeability Assay. |
Quantitative Data Summary
Table 1: Typical Apparent Permeability (Papp) Values in Caco-2 Assays.
| Compound Classification | Typical Papp (A-B) (x 10⁻⁶ cm/s) | Interpretation |
| Low Permeability | < 1.0 | Poor absorption |
| Moderate Permeability | 1.0 - 10.0 | Moderate absorption |
| High Permeability | > 10.0 | Good absorption |
Data compiled from multiple sources.
Table 2: Illustrative Examples of Bioavailability Enhancement with P-gp Inhibitors.
| P-gp Substrate | P-gp Inhibitor | Fold Increase in Oral Bioavailability | Animal Model |
| Paclitaxel | Valspodar (PSC 833) | ~10-fold | Mice |
| Paclitaxel | HM30181 | ~12-fold | Rats |
| Darunavir | Kolliphor TPGS (in solid dispersion) | Significant increase in absorption | Rats |
Data compiled from multiple sources.
Table 3: Example Pharmacokinetic Parameters for a Compound with Low Oral Bioavailability.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax | - | 50 ng/mL |
| Tmax | - | 1.5 h |
| AUC(0-t) | 200 ngh/mL | 100 ngh/mL |
| Absolute Bioavailability (F%) | - | 5% |
These are hypothetical values for illustrative purposes, based on typical data for compounds with low bioavailability.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a compound and can identify if it is a substrate for efflux transporters like P-gp.
-
Cell Culture: Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical side of the monolayer and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral side and fresh buffer to the apical side.
-
To investigate P-gp involvement, perform the assay with and without a known P-gp inhibitor (e.g., verapamil) on the apical side.
-
-
Sample Collection and Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.
Protocol 2: Preparation of a Solid Dispersion
This method aims to improve the dissolution rate and solubility of a poorly soluble compound.
-
Carrier Selection: Choose a hydrophilic carrier such as polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or a surface-active carrier like Gelucire.
-
Solvent Evaporation Method:
-
Dissolve both this compound and the carrier in a common volatile solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Grind and sieve the resulting solid dispersion to obtain a uniform powder.
-
-
Melt (Fusion) Method:
-
Heat the carrier until it melts.
-
Disperse the this compound in the molten carrier with constant stirring.
-
Cool the mixture rapidly to solidify.
-
Grind and sieve the solid mass.
-
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This formulation strategy can enhance solubility and promote lymphatic absorption.
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.
-
Formulation Preparation: Mix the selected oil, surfactant, co-solvent, and this compound in the optimized ratio until a clear and homogenous solution is formed.
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.
-
Assess the stability of the SEDDS formulation under different storage conditions.
-
Protocol 4: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This technique provides a more physiologically relevant assessment of intestinal permeability compared to in vitro models.
-
Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.
-
Intestinal Segment Isolation: Isolate a segment of the jejunum and cannulate both ends.
-
Perfusion: Perfuse the isolated segment with a solution of this compound in a physiological buffer at a constant flow rate.
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals.
-
Data Analysis: Measure the concentration of this compound in the inlet and outlet samples to calculate the effective permeability (Peff).
Protocol 5: In Vivo Pharmacokinetic Study in Rats
This is the definitive method to determine the oral bioavailability of a compound.
-
Animal Groups: Use at least two groups of rats (e.g., Sprague-Dawley). One group will receive this compound intravenously (IV), and the other will receive it orally (PO).
-
Dosing:
-
Administer a known dose of this compound via tail vein injection for the IV group.
-
Administer a known dose of this compound via oral gavage for the PO group.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing from a suitable vein (e.g., jugular or saphenous).
-
Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the concentration-time curve (AUC) for both IV and PO routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Mechanism of P-glycoprotein mediated efflux and its inhibition.
References
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Hordenine Sulfate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of a new analytical method for hordenine (B123053) sulfate (B86663) with established techniques, supported by experimental data. Hordenine sulfate, a salt of the biogenic amine hordenine, requires accurate quantification in various matrices for both research and quality control purposes.
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). This guide will delve into these parameters, offering a clear comparison with existing methodologies.
Comparative Performance of Analytical Methods for Hordenine
The selection of an appropriate analytical method is critical for the accurate quantification of hordenine. The following table summarizes the performance of a new hypothetical validated method alongside other established techniques. The use of a deuterated internal standard like Hordenine-d6 is highlighted as it significantly improves accuracy and precision by correcting for matrix effects and variations during sample preparation.[1]
| Method | Internal Standard | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Matrix |
| New Validated HPLC-UV Method | This compound | >0.999 | 0.5 µg/mL | 98.5-101.2% | <2.0% | Pharmaceutical Formulation |
| DART-HRMS[2] | Hordenine-d6 | >0.99 | 1 µg/mL | Not explicitly stated | Not explicitly stated | Sceletium tortuosum plant material[3] |
| UPLC-MS/MS (Rat Plasma)[4] | Caulophylline | Not specified | Not specified | 97.0-107.7% | <8% | Rat Plasma |
| UPLC-MS/MS (Human Serum)[4] | Hordenine-D4 | Not specified | 0.3 ng/mL | 75-125% (Matrix effects and extraction) | Not specified | Human Serum |
| LC-MS/MS | Not specified | Not specified | Not specified | 88-125% | 0.5-7.0% | Dietary Supplements |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the new validated HPLC-UV method and a comparative DART-HRMS method.
1. New Validated High-Performance Liquid Chromatography (HPLC)-UV Method
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 220 nm.
-
Reference Standard Preparation : A stock solution of this compound analytical standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5-50 µg/mL).
-
Sample Preparation : The sample containing this compound is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.
-
Validation Parameters :
-
Linearity : Assessed by injecting a series of at least five concentrations and evaluating the correlation coefficient (R²) of the calibration curve.
-
Accuracy : Determined by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision : Evaluated by analyzing multiple replicates of a homogenous sample, expressed as the relative standard deviation (%RSD).
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of hordenine.
-
2. Comparative Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) Method
-
Instrumentation : A DART ion source coupled with a high-resolution mass spectrometer.
-
Internal Standard : Hordenine-d6 is used as an internal standard to improve accuracy.
-
Sample Preparation : The plant material is suspended in a suitable solvent like methanol, and a known concentration of the internal standard is added. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Analysis : Data is acquired in full-scan mode to detect both hordenine and the internal standard.
-
Quantification : The concentration of hordenine is determined by the ratio of the peak area of hordenine to the peak area of the internal standard, referenced against a calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound.
This comprehensive guide provides a framework for validating a new analytical method for this compound, emphasizing the importance of systematic evaluation and comparison with existing techniques to ensure data integrity and reliability in scientific research and drug development.
References
Hordenine Sulfate vs. Tyramine: A Comparative Analysis of Adrenergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adrenergic activity of hordenine (B123053) sulfate (B86663) and tyramine (B21549), two structurally related biogenic amines. Both compounds are known for their sympathomimetic effects, primarily mediated through their interaction with the adrenergic system. This document synthesizes available experimental data to objectively compare their mechanisms of action, receptor activation profiles, and physiological effects.
Executive Summary
Hordenine and tyramine are both classified as indirect-acting sympathomimetics, with their principal mechanism of action being the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][2][3] However, recent functional data reveals that hordenine also possesses direct, albeit weak, agonist activity at certain adrenergic receptor subtypes, a property not typically attributed to tyramine.[4] Tyramine is a well-known potent releaser of catecholamines and is the benchmark compound for the "cheese effect," a hypertensive crisis that can occur when tyramine-containing foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[1] Hordenine's physiological effects, including increased blood pressure and heart rate, are also attributed to norepinephrine release. A key difference lies in their ability to cross the blood-brain barrier; hordenine is believed to exert central nervous system stimulant effects, whereas tyramine's actions are primarily peripheral due to its inability to readily enter the brain.
Mechanism of Action
The primary mechanism for both hordenine and tyramine is the displacement of norepinephrine from storage vesicles within presynaptic adrenergic neurons. This process involves uptake into the neuron via the norepinephrine transporter (NET), followed by transport into synaptic vesicles, which triggers the release of norepinephrine into the synaptic cleft. The released norepinephrine then activates postsynaptic adrenergic receptors, leading to a sympathomimetic response.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the adrenergic activity of hordenine and tyramine.
Table 1: Functional Activity at Human Adrenergic and TAAR1 Receptors
| Receptor | Compound | EC50 (µM) | Emax (% of Adrenaline/Phenethylamine) |
| ADRα1A | Hordenine | - | - |
| Tyramine | - | - | |
| ADRα1B | Hordenine | 5.7 | 37% |
| Tyramine | - | - | |
| ADRα1D | Hordenine | 34 | 23% |
| Tyramine | - | - | |
| ADRα2A | Hordenine | 690 | 12% |
| Tyramine | - | - | |
| TAAR1 | Hordenine | 47 | 82% |
| Tyramine | 9.5 | 77% | |
| Data sourced from Viana et al. (2024). Emax for adrenergic receptors (ADR) is relative to adrenaline, and for TAAR1 is relative to phenethylamine. A '-' indicates no significant activity was observed. |
Table 2: In Vivo Pressor Effects in Rats
| Compound | Dose | Route of Administration | Change in Systolic Blood Pressure (mmHg) |
| Hordenine | High Doses | - | Increase |
| Tyramine | 10 mg/kg | Oral (in solution) | ~23 ± 3 |
| 40 mg/kg | Oral (in feed) | ~20 ± 2 | |
| 100 µg | Intravenous | Potentiated by MAOIs | |
| Data for hordenine is qualitative from Hapke & Strathmann (1995). Data for tyramine is from Fankhauser et al. (1994) and Davies (1988). |
Experimental Protocols
Radioligand Displacement Assay for Adrenergic Receptor Binding
This protocol is a generalized method for determining the binding affinity (Ki) of a compound for adrenergic receptors.
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, or [125I]-cyanopindolol for β receptors), and varying concentrations of the unlabeled competitor drug (hordenine or tyramine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Norepinephrine Release Assay using PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying the synthesis and release of catecholamines, including norepinephrine.
1. Cell Culture and Plating:
-
Culture PC12 cells in an appropriate medium (e.g., DMEM with horse and fetal bovine serum).
-
Plate the cells in 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere.
2. [3H]-Norepinephrine Loading (Optional, for radiolabel-based detection):
-
Incubate the cells with [3H]-norepinephrine to allow for its uptake into synaptic vesicles.
-
Wash the cells to remove extracellular [3H]-norepinephrine.
3. Stimulation of Release:
-
Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).
-
Add varying concentrations of the test compound (hordenine or tyramine) to the wells and incubate for a defined period.
-
Collect the supernatant, which contains the released norepinephrine.
4. Quantification of Norepinephrine:
-
Radiolabel-based: The amount of [3H]-norepinephrine in the supernatant is quantified using a scintillation counter.
-
HPLC-ECD: The concentration of norepinephrine in the supernatant can be measured by high-performance liquid chromatography with electrochemical detection, which offers high sensitivity and specificity.
5. Data Analysis:
-
The amount of norepinephrine released is plotted against the concentration of the test compound to generate a dose-response curve.
-
The EC50 value for norepinephrine release can be determined from this curve.
In Vivo Pressor Response in Anesthetized Rats
This protocol outlines a general procedure for measuring the effect of hordenine or tyramine on blood pressure in an animal model.
1. Animal Preparation:
-
Anesthetize male Wistar or Sprague-Dawley rats.
-
Insert a catheter into the carotid artery for continuous blood pressure monitoring and into the jugular vein for intravenous drug administration.
2. Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure.
-
Allow the animal to stabilize to obtain a baseline blood pressure reading.
3. Drug Administration:
-
Administer hordenine or tyramine intravenously or orally at various doses.
-
For studying interactions with MAOIs, pre-treat the animals with an MAO inhibitor before administering tyramine or hordenine.
4. Data Analysis:
-
Record the changes in blood pressure from baseline following drug administration.
-
Plot the change in blood pressure against the dose to generate a dose-response curve.
Signaling Pathways and Experimental Workflow
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. madbarn.com [madbarn.com]
- 3. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Hordenine Sulfate and Hordenine Hydrochloride for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of two common salt forms of the alkaloid hordenine (B123053): hordenine sulfate (B86663) and hordenine hydrochloride. Due to a lack of direct comparative stability studies in published literature, this document outlines a comprehensive experimental framework for evaluating their relative stability under forced degradation conditions. The protocols and analytical methods described herein are based on established guidelines for stability testing of pharmaceutical compounds.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of hordenine and its common salts is presented below.
| Property | Hordenine Base | Hordenine Hydrochloride | Hordenine Sulfate |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO | (C₁₀H₁₅NO)₂·H₂SO₄ |
| Molecular Weight | 165.23 g/mol | 201.70 g/mol | 428.54 g/mol |
| Appearance | Crystalline solid[2] | White crystalline powder | - |
| Melting Point | 117.5 °C | 178 °C[3] | 211 °C |
| Solubility | 7 mg/mL in water | Soluble in water and ethanol | - |
| Storage | -20°C, stable for ≥ 4 years | Room temperature, in a dry, cool, shaded place | - |
| Shelf Life | - | 24 months under normal temperatures and pressures | - |
Proposed Experimental Protocol for Comparative Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are designed to compare the stability of this compound and hordenine hydrochloride under various stress conditions.
1. Materials:
- This compound (analytical standard)
- Hordenine Hydrochloride (analytical standard)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (pH 7.4)
2. Stress Conditions:
Samples of this compound and hordenine hydrochloride should be subjected to the following stress conditions in both solid and solution (1 mg/mL in methanol/water) states.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. If no degradation is observed, increase to 1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. If no degradation is observed, increase to 1 M NaOH.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): 105°C for 48 hours in a calibrated oven.
-
Photostability (Solid State): Expose the solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Sample Analysis:
All stressed samples should be diluted to a suitable concentration and analyzed by a stability-indicating HPLC-UV method.
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm and 279 nm (UV maxima of hordenine).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Peak Purity Analysis: Peak purity of the hordenine peak in stressed samples should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting degradation products.
Mass Spectrometry (MS) for Degradant Identification: Liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the structures of the degradation products formed under various stress conditions.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in the following table to facilitate a direct comparison of the stability of this compound and hordenine hydrochloride.
| Stress Condition | Salt Form | Initial Assay (%) | Assay after Stress (%) | % Degradation | Number of Degradants |
| Acid Hydrolysis | This compound | 100 | |||
| Hordenine Hydrochloride | 100 | ||||
| Base Hydrolysis | This compound | 100 | |||
| Hordenine Hydrochloride | 100 | ||||
| Oxidative Degradation | This compound | 100 | |||
| Hordenine Hydrochloride | 100 | ||||
| Thermal Degradation | This compound | 100 | |||
| Hordenine Hydrochloride | 100 | ||||
| Photostability | This compound | 100 | |||
| Hordenine Hydrochloride | 100 |
Visualizations
To illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the comparative forced degradation study.
Hordenine is known to interact with various signaling pathways, primarily through its action as a monoamine oxidase-B (MAO-B) inhibitor and its effects on adrenergic receptors. The following diagram illustrates a simplified overview of a relevant signaling pathway.
Caption: Simplified signaling pathway of hordenine.
Conclusion
While existing data suggests that hordenine hydrochloride is a stable salt form, a direct comparative study with this compound under forced degradation conditions is necessary to make a definitive selection for drug development. The experimental framework proposed in this guide provides a robust methodology for generating the required stability data. This will enable researchers and drug development professionals to make an informed decision on the optimal salt form of hordenine for their specific application, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
Hordenine Sulfate Cross-Reactivity in Immunoassay Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hordenine (B123053), a naturally occurring phenethylamine (B48288) alkaloid found in sources such as barley and beer, is structurally similar to several compounds targeted in drug screening immunoassays. This structural resemblance can lead to cross-reactivity, where hordenine or its sulfate (B86663) conjugate is incorrectly identified as the target analyte, potentially resulting in false-positive screening results. This guide provides a comparative overview of the cross-reactivity of hordenine in different immunoassay kits, based on available experimental data. It also outlines a detailed protocol for assessing such interference to aid in the development and validation of specific and reliable immunoassays.
Comparison of Hordenine Cross-Reactivity in Immunoassay Kits
Quantitative data on the cross-reactivity of hordenine sulfate in modern commercial immunoassay kits is limited in recently published literature. However, a foundational study by Singh et al. (1992) provides qualitative comparisons of hordenine interference across different types of enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) kits. The findings from this study are summarized below. It is important to note that immunoassay technology has evolved, and the specificity of current kits may differ.
| Immunoassay Kit Type (Target Analyte) | Relative Cross-Reactivity with Hordenine | Reference |
| Morphine-ELISA | High | [1] |
| Etorphine-ELISA | Low | [1] |
| Buprenorphine-ELISA | Low | [1] |
This table is based on qualitative descriptions from a 1992 study and indicates relative sensitivity to hordenine interference. "High" suggests a greater likelihood of a false-positive result in the presence of hordenine, while "Low" indicates less susceptibility to interference.
The study concluded that morphine-ELISA kits were the most sensitive to hordenine cross-reactivity, whereas etorphine- and buprenorphine-ELISA kits were the least sensitive[1]. This suggests that the antibodies used in morphine immunoassays are more likely to recognize and bind to hordenine, leading to a false-positive signal.
Principle of Immunoassay Cross-Reactivity
Competitive immunoassays, a common format for small molecule detection, rely on the competition between the target analyte in a sample and a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when a non-target compound with a similar chemical structure, such as hordenine in an opiate assay, also binds to the antibody, displacing the labeled analyte and generating a signal.
Experimental Protocol: Assessing this compound Cross-Reactivity
The following is a detailed methodology for determining the cross-reactivity of this compound in a competitive immunoassay format. This protocol can be adapted for various ELISA kits.
Objective: To quantify the percentage cross-reactivity of this compound in a specific immunoassay.
Materials:
-
Immunoassay kit (e.g., Morphine ELISA kit)
-
This compound standard
-
Drug-free urine or appropriate matrix
-
Microplate reader
-
Precision pipettes and tips
-
Reagent-grade water
Procedure:
-
Reagent Preparation: Prepare all buffers, standards, and controls from the immunoassay kit according to the manufacturer's instructions.
-
Standard Curve Generation:
-
Prepare a serial dilution of the target analyte standard (e.g., morphine) in the drug-free matrix to create a standard curve. Typical concentrations may range from 0 ng/mL to 1000 ng/mL.
-
Run the standard curve in duplicate or triplicate on the microplate as per the kit protocol.
-
-
This compound Dilution Series:
-
Prepare a high-concentration stock solution of this compound in the drug-free matrix.
-
Create a serial dilution of the this compound stock solution to cover a broad range of concentrations (e.g., from 10 ng/mL to 10,000 ng/mL).
-
-
Competitive Reaction:
-
Add the this compound dilutions to the antibody-coated wells in duplicate or triplicate.
-
Follow the immunoassay kit's instructions for adding the enzyme-labeled antigen and for incubation times and temperatures.
-
-
Washing and Substrate Addition:
-
Wash the plate as per the kit protocol to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
-
Reading and Data Analysis:
-
Stop the reaction using the provided stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the average absorbance for each standard and this compound concentration.
-
Determine the concentration of this compound that produces a response equivalent to the 50% binding point (IC50) of the target analyte standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Conclusion
The potential for hordenine to cause false-positive results in opiate immunoassays, particularly those designed to detect morphine, is a critical consideration in forensic and clinical toxicology. While existing data is dated, it highlights the importance of understanding the specificity of the immunoassay being used. For definitive results, all presumptive positive screens should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers and developers must conduct rigorous cross-reactivity studies to validate the performance of their immunoassays and ensure accurate and reliable results.
References
Unveiling the Enigmatic Role of Hordenine Sulfate at the Dopamine D2 Receptor: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals validating the mechanism of action of hordenine (B123053) and its primary metabolite, hordenine sulfate (B86663), on the dopamine (B1211576) D2 receptor. This report provides a comparative analysis with established D2 receptor ligands, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
Hordenine, a naturally occurring phenethylamine (B48288) alkaloid, has garnered attention for its potential as a dopamine D2 receptor (D2R) agonist. Emerging evidence points towards a functionally selective profile, where it preferentially activates G-protein signaling pathways over β-arrestin recruitment. This guide delves into the current understanding of hordenine's mechanism of action at the D2R and addresses the significant knowledge gap concerning its primary metabolite, hordenine sulfate. While direct experimental data on the interaction of this compound with the D2R is currently unavailable, this document provides a framework for its potential activity based on established principles of drug metabolism. A comparative analysis with well-characterized D2R agonists and antagonists is presented, supported by detailed experimental protocols to facilitate further research in this area.
Hordenine and the Dopamine D2 Receptor: A Functionally Selective Agonist
Hordenine has been identified as an agonist at the dopamine D2 receptor.[1] In vitro studies have demonstrated its ability to activate G-protein mediated signaling cascades, a hallmark of D2R agonism. Notably, hordenine exhibits functional selectivity, meaning it differentially engages downstream signaling pathways. Specifically, it has been shown to promote G-protein activation while antagonizing the recruitment of β-arrestin.[1] This biased signaling profile is of significant interest in drug discovery, as it may offer a pathway to developing therapeutics with improved efficacy and reduced side effects.
The Unexplored Territory: this compound
Following administration, hordenine undergoes phase-II metabolism, with sulfation being a dominant pathway, leading to the formation of this compound.[2][3] Despite being a major metabolite, there is a conspicuous absence of publicly available data on the direct interaction of this compound with the dopamine D2 receptor.
Implications of Sulfation:
Sulfate conjugation is a common metabolic pathway for phenolic compounds and can significantly alter the pharmacological properties of a parent molecule.[4] The addition of a sulfate group increases the polarity and water solubility of the compound, which typically facilitates its excretion. From a pharmacodynamic perspective, sulfation can lead to several outcomes:
-
Inactivation: The sulfate conjugate may have a significantly lower affinity for the target receptor compared to the parent compound, effectively rendering it inactive.
-
Altered Affinity/Efficacy: In some cases, the metabolite may retain activity but with altered binding affinity (Ki) and/or functional efficacy (EC50/IC50).
-
Prodrug-like Behavior: It is also conceivable, though less common, that the sulfate conjugate could act as a prodrug, being converted back to the active parent compound in specific tissues.
Given the lack of direct evidence, further investigation into the D2 receptor binding and functional activity of this compound is imperative to fully understand the in vivo effects of hordenine administration.
Comparative Analysis of D2 Receptor Ligands
To contextualize the activity of hordenine, this section provides a comparative summary of its in vitro pharmacological parameters alongside those of well-established D2 receptor agonists and antagonists.
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Selected D2 Receptor Ligands
| Compound | Class | Ki (nM) | EC50 (nM) | IC50 (nM) |
| Hordenine | Agonist (Functionally Selective) | 13,000 | 3,700 | - |
| Dopamine | Endogenous Agonist | - | 18.2 - 19 | - |
| Bromocriptine | Agonist | 2.5 | - | - |
| Quinpirole | Agonist | - | 56 | - |
| Haloperidol | Antagonist | 0.66 - 2.84 | - | 0.16 - 0.7 |
| Clozapine | Antagonist | - | - | 9.0 |
| Aripiprazole | Partial Agonist | - | 145 | - |
Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions and cell system used.
Experimental Protocols for D2 Receptor Validation
This section outlines the detailed methodologies for key in vitro assays used to characterize the interaction of ligands with the dopamine D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor through competition with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts at a physiological pH.
-
Competition Assay:
-
A fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional activity of a test compound as a D2 receptor agonist or antagonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.
-
Assay Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Agonist Mode:
-
Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Increasing concentrations of the test compound are added. A decrease in cAMP levels indicates agonist activity.
-
-
Antagonist Mode:
-
Cells are pre-incubated with increasing concentrations of the test compound.
-
A fixed concentration of a known D2 receptor agonist (e.g., quinpirole) is then added to stimulate the receptor. An attenuation of the agonist-induced decrease in cAMP indicates antagonist activity.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as those based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
β-Arrestin Recruitment Assay
Objective: To determine if a test compound induces the recruitment of β-arrestin to the D2 receptor, a key event in receptor desensitization and an indicator of biased signaling.
Methodology:
-
Cell Line and Reagents: A cell line is utilized that co-expresses the human dopamine D2 receptor fused to a reporter enzyme fragment (e.g., luciferase) and β-arrestin fused to a complementary fragment or a fluorescent protein. Several commercial assay systems are available, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation.
-
Assay Procedure:
-
Cells are plated in a microplate.
-
Increasing concentrations of the test compound are added to the cells.
-
If the compound induces the interaction between the D2 receptor and β-arrestin, the reporter enzyme is reconstituted or the BRET signal is generated.
-
-
Signal Detection: The light output or fluorescence resonance energy transfer is measured using a luminometer or a fluorescence plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 of the test compound for β-arrestin recruitment.
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Hordenine and Its Sulfate Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of hordenine (B123053), a naturally occurring phenethylamine (B48288) alkaloid, and its primary metabolite, hordenine sulfate (B86663). By presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic processes, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Hordenine undergoes rapid absorption and extensive phase II metabolism following oral administration. The primary metabolic route is sulfation, leading to the formation of hordenine sulfate, which exhibits a longer plasma half-life compared to the parent compound. Glucuronidation represents a secondary metabolic pathway. This guide will delve into the quantitative differences in their pharmacokinetic profiles and the methodologies used to assess these transformations.
Comparative Pharmacokinetics
The metabolic conversion of hordenine to its sulfate conjugate significantly alters its pharmacokinetic profile. While data directly comparing the Cmax, Tmax, and AUC of hordenine and this compound in a single study is limited, existing research in humans and rats provides valuable insights into their distinct fates in the body.
| Parameter | Hordenine (Free) | This compound | Species | Administration & Dose | Source |
| Tmax (Time to Peak Plasma Concentration) | 0-60 min | Likely delayed compared to hordenine | Human | Oral (0.075 mg/kg from beer) | [1] |
| Cmax (Peak Plasma Concentration) | 12.0-17.3 nM | Not explicitly stated, but a major metabolite | Human | Oral (0.075 mg/kg from beer) | [1] |
| Elimination Half-Life (t½) | 52.7-66.4 min | ~60-80 min longer than free hordenine | Human | Oral (0.075 mg/kg from beer) | [1] |
| Urinary Excretion | 9.9% of the ingested dose (as total hordenine and metabolites) within 24h | A major component of urinary metabolites | Human | Oral (0.075 mg/kg from beer) | [1] |
| Elimination Half-Life (t½) | ~35 min (β-phase) | Not determined | Horse | Intravenous (2.0 mg/kg) | [2] |
Metabolic Pathways and Enzymology
Hordenine's metabolic journey primarily involves Phase II conjugation reactions, with sulfation being the dominant pathway.
Phase I Metabolism
While less significant in humans, some evidence from plant and animal studies suggests the possibility of N-demethylation of hordenine to N-methyltyramine. In rats, hordenine is a selective substrate for monoamine oxidase B (MAO-B) in the liver.
Phase II Metabolism
Sulfation: This is the principal metabolic pathway for hordenine in humans. The phenolic hydroxyl group of hordenine is conjugated with a sulfonate group, a reaction catalyzed by sulfotransferase (SULT) enzymes. While the specific SULT isozymes responsible for hordenine sulfation have not been definitively identified, based on its phenolic structure, likely candidates include SULT1A1 , which is highly expressed in the liver and metabolizes a wide range of phenolic compounds, as well as SULT1A3 and SULT1B1 , which are prominent in the gastrointestinal tract.
Glucuronidation: To a lesser extent, hordenine also undergoes glucuronidation, where a glucuronic acid moiety is attached to the phenolic hydroxyl group.
The metabolic conversion of hordenine to its more water-soluble sulfate and glucuronide conjugates facilitates its renal excretion.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic transformations of hordenine and a typical experimental workflow for its analysis.
Caption: Metabolic Pathway of Hordenine.
Caption: Experimental Workflow for Hordenine Metabolite Analysis.
Experimental Protocols
Accurate quantification of hordenine and its metabolites is crucial for pharmacokinetic studies. Below are summaries of established methodologies.
Protocol 1: Quantification of Hordenine in Rat Plasma using UPLC-MS/MS
This protocol details the steps for extracting and quantifying hordenine from rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., caulophylline).
-
Precipitate proteins by adding a solution of acetonitrile-methanol (9:1, v/v).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a UPLC BEH HILIC column (2.1 mm × 100 mm, 1.7 µm) with a gradient elution.
-
Mobile Phase A: Water containing 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile containing 10 mM ammonium formate.
-
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) for quantification.
-
Hordenine Transition: m/z 166.1 → 121.0
-
Internal Standard (Caulophylline) Transition: m/z 205.1 → 58.0
-
-
Protocol 2: Analysis of Total Hordenine (Free and Conjugated) in Urine
This protocol includes an enzymatic hydrolysis step to measure the total amount of hordenine after cleavage of its sulfate and glucuronide conjugates.
-
Sample Preparation:
-
To 1 mL of urine, add a known concentration of a deuterated internal standard (e.g., Hordenine-d6).
-
Add 500 µL of phosphate (B84403) buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture and incubate at an appropriate temperature (e.g., 55°C) for a sufficient time (e.g., 60 minutes) to ensure complete hydrolysis of the conjugates.
-
Extraction: Perform either Solid-Phase Extraction (SPE) using a C18 cartridge or Liquid-Liquid Extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Follow a similar UPLC-MS/MS methodology as described in Protocol 1, optimizing the chromatographic conditions and MRM transitions for hordenine and the deuterated internal standard.
-
Conclusion
The metabolic landscape of hordenine is characterized by rapid Phase II conjugation, predominantly sulfation, which significantly influences its pharmacokinetic profile and duration of action. The extended half-life of this compound compared to the parent compound is a critical consideration for understanding its physiological effects and for the design of future toxicological and pharmacological studies. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of hordenine and its metabolites, enabling further research into its complex biotransformation.
References
Assessing the purity of synthesized hordenine sulfate against a certified standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized hordenine (B123053) sulfate (B86663) against a certified reference standard. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection and implementation of appropriate purity assessment strategies.
Introduction
Hordenine sulfate, a sulfate salt of the naturally occurring phenethylamine (B48288) alkaloid hordenine, is of increasing interest in pharmaceutical and nutraceutical research. Ensuring the purity of synthesized this compound is a critical step in research and development, as impurities can significantly impact biological activity, safety, and experimental outcomes. This guide outlines key analytical techniques for accurate purity determination and impurity profiling, comparing a hypothetically synthesized batch of this compound to a commercially available certified reference material (CRM).
Analytical Methodologies and Experimental Protocols
The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment and impurity detection. Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary analytical method for determining purity without the need for a specific reference standard of the analyte. Fourier-Transform Infrared Spectroscopy (FTIR) serves as a rapid and effective tool for identity confirmation and detection of major functional group inconsistencies.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for determining the purity of a synthesized compound and identifying any related substances or degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound and the certified reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the certified reference standard to determine its retention time and peak area.
-
Inject the synthesized this compound solution.
-
Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).
-
For quantitative analysis, create a calibration curve using serial dilutions of the certified reference standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2][3][4]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Internal Standard: A certified reference material with known purity and resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation
FTIR spectroscopy provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. It is a rapid and reliable method for confirming the identity of a synthesized compound by comparing its spectrum to that of a certified reference standard.[5]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation:
-
Place a small amount of the powdered synthesized this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Analysis:
-
Repeat the procedure for the certified reference standard.
-
Overlay the FTIR spectrum of the synthesized sample with that of the certified standard.
-
Compare the positions and relative intensities of the absorption bands. Key characteristic peaks for this compound would include those corresponding to O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-N stretching, and S=O stretching (sulfate group).
-
Comparative Data Summary
The following tables summarize the hypothetical results obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.
Table 1: HPLC Purity and Impurity Profile
| Parameter | Certified Reference Standard | Synthesized this compound |
| Purity (Area %) | ≥99.5% | 98.7% |
| Retention Time | 15.2 min | 15.2 min |
| Impurity 1 (Unknown) | Not Detected | 0.8% (at 12.5 min) |
| Impurity 2 (Unknown) | Not Detected | 0.5% (at 18.1 min) |
Table 2: qNMR Purity Assessment
| Parameter | Certified Reference Standard | Synthesized this compound |
| Assigned Purity | 99.7% ± 0.2% | - |
| Measured Purity (qNMR) | - | 98.9% ± 0.3% |
| Internal Standard Used | - | Maleic Acid (Purity: 99.9%) |
Table 3: FTIR Spectral Data Comparison
| Functional Group | Certified Reference Standard (Wavenumber, cm⁻¹) | Synthesized this compound (Wavenumber, cm⁻¹) |
| O-H Stretch (Phenol) | ~3200 (broad) | ~3210 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3055 |
| C-H Stretch (Aliphatic) | ~2950, 2870 | ~2952, 2871 |
| C=C Stretch (Aromatic) | ~1610, 1515 | ~1612, 1516 |
| S=O Stretch (Sulfate) | ~1220, 1100 | ~1225, 1105 |
Visual Workflows and Diagrams
Visual representations of the experimental workflows can aid in understanding the logical progression of the purity assessment process.
Caption: Overall workflow for the purity assessment of synthesized this compound.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Hordenine Sulfate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the lifecycle of a chemical doesn't end after the final data point is collected. The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. Hordenine sulfate (B86663), a compound utilized in various research applications, requires careful handling from initial experiment to final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Hordenine sulfate, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to recognize the hazard profile of this compound. According to safety data sheets (SDS), Hordenine is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye irritation[1][2]. Consequently, it should be managed as a hazardous chemical waste, and its disposal must adhere to stringent protocols.
Procedural Guidance for this compound Disposal
The disposal of this compound should not be a matter of guesswork. Adherence to established laboratory waste management guidelines is paramount. The following steps provide a clear pathway for its proper disposal:
Step 1: Waste Identification and Segregation
From the moment a decision is made to discard this compound, it is considered chemical waste[3]. It is imperative to prevent the mixing of this compound waste with other waste streams. Segregate it from incompatible chemicals to avoid violent reactions or the emission of flammable or poisonous gases[4].
Step 2: Proper Containerization
All this compound waste, whether in solid form or in solution, must be collected in a designated and compatible container. The container should be sturdy, leak-proof, and have a secure screw cap[4]. To prevent overfilling and allow for expansion, do not fill the container beyond the neck or ensure at least one inch of headroom. For laboratories, it is often recommended to use plastic containers for waste storage.
Step 3: Accurate and Thorough Labeling
Proper labeling is a cornerstone of safe chemical waste management. As soon as waste accumulation begins, the container must be labeled with a hazardous waste tag. The label should clearly identify the contents as "this compound" and include the percentage or volume of each component if it is part of a mixture.
Step 4: Storage in a Designated Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be under the control of laboratory personnel. The SAA should be inspected weekly for any signs of leakage.
Step 5: Arranging for Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash. Evaporation is also not an acceptable method of disposal. The laboratory is responsible for arranging the collection of the hazardous waste through their institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Key Disposal Information for this compound
For quick reference, the following table summarizes the critical information for the proper disposal of this compound.
| Parameter | Guideline |
| Hazard Classification | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation. |
| Disposal Method | Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain. |
| Containerization | Use a compatible, leak-proof container with a secure cap. |
| Labeling | Affix a hazardous waste label identifying the contents as "this compound". |
| Storage | Store in a designated Satellite Accumulation Area (SAA). |
| Regulatory Framework | Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and local regulations. |
This compound Disposal Workflow
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions from waste generation to its final removal from the laboratory.
References
Personal protective equipment for handling Hordenine sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hordenine sulfate (B86663), including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
Hordenine sulfate is classified as harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] | Should conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use. Wash and dry hands after handling. |
| Lab coat or other protective clothing. | Should be worn to prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder to avoid dust inhalation. Use in a well-ventilated area. |
Experimental Protocols: Safe Handling and Disposal
Handling this compound Powder:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of the powder. Ensure an eyewash station and safety shower are readily accessible.
-
Donning PPE: Before handling, put on all required PPE as outlined in Table 1.
-
Weighing and Transfer: Handle the container with care. Avoid generating dust during weighing and transfer. Use non-sparking tools if the material is flammable, although Hordenine is not classified as such.
-
Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling. Clean all equipment and the work area. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances and sources of ignition.
Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials in a suitable, labeled hazardous waste container. Do not dispose of it with household garbage or allow it to reach the sewage system.
-
Container Disposal: Empty containers should be thoroughly rinsed, with the rinsate collected as hazardous waste, before being discarded according to official regulations.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
